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  • Product: 4-Bromo-2-tert-butyl-1,3-oxazole

Core Science & Biosynthesis

Foundational

Introduction: The Oxazole Scaffold and the Strategic Importance of 4-Bromo-2-tert-butyl-1,3-oxazole

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-tert-butyl-1,3-oxazole The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of natura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-tert-butyl-1,3-oxazole

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in medicinal chemistry. The strategic functionalization of the oxazole core is paramount for the development of novel therapeutic agents, enabling chemists to modulate pharmacological properties through systematic structural modifications.[2]

This guide focuses on 4-Bromo-2-tert-butyl-1,3-oxazole, a versatile synthetic intermediate whose value lies in the orthogonal reactivity of its constituent parts. The sterically demanding tert-butyl group at the C2 position imparts metabolic stability and influences the molecule's conformational profile. Critically, the bromine atom at the C4 position serves as a highly effective synthetic handle, opening a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. For drug development professionals, this compound is not merely a reagent but a foundational building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.

Molecular Profile and Physicochemical Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The structural and electronic attributes of 4-Bromo-2-tert-butyl-1,3-oxazole dictate its reactivity, solubility, and handling characteristics.

PropertyValue / DescriptionSource
IUPAC Name 4-bromo-2-(2-methylpropan-2-yl)-1,3-oxazole-
Molecular Formula C₇H₁₀BrNO[4]
Molecular Weight 204.07 g/mol -
Monoisotopic Mass 202.99458 Da[4]
SMILES CC(C)(C)C1=NC(=CO1)Br[4]
InChI Key JBNBJFYZFCWKGE-UHFFFAOYSA-N[4]
Predicted XlogP 3.1[4]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solid-

Synthesis of the Oxazole Core: A Proposed Pathway

Workflow: Synthesis of 4-Bromo-2-tert-butyl-1,3-oxazole

A Pivalamide + 1,3-Dibromoacetone B Intermediate N-acylamino ketone A->B Condensation C Cyclodehydration (e.g., P₂O₅ or H₂SO₄) B->C Isolation D 4-Bromo-2-tert-butyl-1,3-oxazole C->D Ring Closure & Aromatization

Caption: Proposed synthetic workflow for 4-Bromo-2-tert-butyl-1,3-oxazole.

Experimental Protocol: Two-Step Synthesis

Rationale: This procedure involves an initial nucleophilic substitution of pivalamide onto 1,3-dibromoacetone to form an α-amido ketone intermediate. This intermediate is then subjected to cyclodehydration conditions to forge the oxazole ring. Using a strong dehydrating agent like phosphorus pentoxide or concentrated sulfuric acid promotes the intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole core.

Step 1: Synthesis of 1-bromo-3-(2,2-dimethylpropanamido)acetone

  • To a stirred solution of pivalamide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add 1,3-dibromoacetone (1.1 eq) portion-wise at room temperature. The dibromoacetone is highly lachrymatory and should be handled in a well-ventilated fume hood.

  • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting amide is complete (typically 4-6 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or carried forward to the next step if sufficiently pure.

Step 2: Cyclodehydration to 4-Bromo-2-tert-butyl-1,3-oxazole

  • To the crude N-acylamino ketone intermediate from Step 1, add phosphorus pentoxide (P₂O₅, 2.0 eq) carefully and in portions. The reaction can be exothermic.

  • Heat the mixture cautiously, either neat or in a high-boiling inert solvent like toluene, to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the title compound.

Spectroscopic Characterization

Structural verification is a critical, self-validating step in any synthetic protocol.[5] While experimental data for this specific molecule is scarce, a combination of predictive methods and analysis of analogous structures allows for a reliable characterization profile.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
C(CH₃)₃~1.40Singlet (s)9 protons, characteristic of a tert-butyl group.
H-5~7.60Singlet (s)1 proton. The C5-H of the oxazole ring, deshielded by the ring current and adjacent oxygen.
¹³C NMR
C(C H₃)₃~28.5Quartet (q)Carbon of the methyl groups.
C (CH₃)₃~33.0Singlet (s)Quaternary carbon of the tert-butyl group.
C-5~125.0Doublet (d)The C-H carbon of the oxazole ring.
C-4~130.0Singlet (s)The bromine-substituted carbon, significantly shifted downfield.
C-2~165.0Singlet (s)The C2 carbon is the most deshielded due to its position between two heteroatoms (O and N).
Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3100C-H stretchAromatic C-H stretch of the oxazole ring proton (H-5).
~2970C-H stretchAliphatic C-H stretching of the tert-butyl group.
~1580C=N stretchCharacteristic stretching vibration of the oxazole ring.
~1100-1050C-O-C stretchAsymmetric stretch of the C-O-C bond within the oxazole ring.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic pattern, which is definitive for a bromine-containing compound.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

AdductFormulaPredicted m/z
[M+H]⁺C₇H₁₁BrNO⁺204.00186
[M+Na]⁺C₇H₁₀BrNNaO⁺225.98380

The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, confirming the incorporation of a single bromine atom.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic power of 4-Bromo-2-tert-butyl-1,3-oxazole stems from the reactivity of the C4-Br bond. This position is an ideal electrophilic site for a host of transition metal-catalyzed cross-coupling reactions, which form the cornerstone of modern drug discovery.[6][7]

Key Reactivity Pathways

cluster_main 4-Bromo-2-tert-butyl-1,3-oxazole cluster_reactions Synthetic Transformations cluster_products Product Scaffolds main C₇H₁₀BrNO suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) main->suzuki Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkynes) main->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amines, Amides) main->buchwald Pd Catalyst, Ligand, Base lithiation Halogen-Metal Exchange (n-BuLi or t-BuLi) main->lithiation Organolithium Reagent aryl 4-Aryl-oxazoles suzuki->aryl alkynyl 4-Alkynyl-oxazoles sonogashira->alkynyl amino 4-Amino-oxazoles buchwald->amino lithiated 4-Lithiated-oxazole Intermediate lithiation->lithiated functionalized 4-Functionalized-oxazoles (via Lithiated Intermediate) lithiated->functionalized Quench with E⁺

Caption: Major synthetic transformations of 4-Bromo-2-tert-butyl-1,3-oxazole.

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are among the most powerful methods for constructing C-C and C-N bonds and are extensively used in the pharmaceutical industry.[7][8]

Causality: The Suzuki reaction is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts. The choice of a palladium(0) source, a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃), and a base (e.g., K₂CO₃, Cs₂CO₃) is critical. The base activates the boronic acid, facilitating transmetalation to the palladium center, which is the rate-determining step in many cases.

Protocol: Synthesis of 4-Aryl-2-tert-butyl-1,3-oxazole

  • To a degassed mixture of 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.03 eq).

  • Degas the mixture again by bubbling argon through it for 10 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere until TLC indicates the consumption of the starting bromide (typically 6-12 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

Causality: This reaction provides a direct route to C(sp²)-C(sp) bonds, introducing a linear alkyne functional group that is itself a versatile handle for further chemistry (e.g., click chemistry, reductions). The dual catalytic system of palladium and copper(I) is key; palladium activates the C-Br bond via oxidative addition, while copper(I) forms a copper acetylide, which then undergoes transmetalation to the palladium complex. A base, typically an amine like triethylamine, is required to neutralize the HBr formed.

Protocol: Synthesis of 4-Alkynyl-2-tert-butyl-1,3-oxazole

  • To a solution of 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq) and a terminal alkyne (1.2 eq) in anhydrous triethylamine, add PdCl₂(PPh₃)₂ (0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

B. Halogen-Metal Exchange: Creating a Nucleophilic Center

Causality: While the C-Br bond provides an electrophilic carbon, treatment with a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures can induce a halogen-metal exchange.[9][10] This inverts the polarity (umpolung), transforming the C4 position into a potent nucleophile. This lithiated intermediate can then react with a wide range of electrophiles. Low temperature (-78 °C) is crucial to prevent side reactions and ensure kinetic control.[1]

Protocol: Lithiation and Quenching with an Electrophile

  • Dissolve 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete Br/Li exchange.

  • Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting product by column chromatography.

Conclusion

4-Bromo-2-tert-butyl-1,3-oxazole is a strategically designed molecular building block of significant value to researchers in medicinal and materials chemistry. Its robust synthesis, coupled with the exceptional versatility of the C4-bromine atom, provides a reliable and efficient entry point to a vast chemical space of substituted oxazoles. The cross-coupling and lithiation protocols detailed herein represent field-proven, trustworthy methods for leveraging this reagent's full synthetic potential, enabling the rapid generation of novel and complex molecules essential for advancing drug discovery and development programs.

References

  • BenchChem. (2025).
  • Mohammed A.J., et. al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
  • Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles.
  • BenchChem. (2025). Spectroscopic Characterization of 4-Propyl-1,3-Oxazole: A Technical Guide. Benchchem.
  • MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • MDPI. (2024).
  • PubChemLite. (2026). 4-bromo-2-tert-butyl-1,3-oxazole.
  • PubChem. 2-Bromo-1,3-oxazole.
  • Blechert, S., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Maftei, C. V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • Sinenko, V., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • Bhat, K. I., et al. (2026). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • Sinenko, V., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Semantic Scholar.
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  • Vedejs, E., & Lu, S. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
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Sources

Exploratory

4-Bromo-2-tert-butyl-1,3-oxazole (CAS 2866323-85-3): A Core Building Block for Advanced Heterocyclic Synthesis

Executive Summary In modern drug discovery and agrochemical development, the 1,3-oxazole core is a privileged scaffold known for its ability to act as a bioisostere for amides and esters, while drastically improving the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the 1,3-oxazole core is a privileged scaffold known for its ability to act as a bioisostere for amides and esters, while drastically improving the physicochemical properties of drug candidates. Among the highly specialized oxazole derivatives, 4-bromo-2-tert-butyl-1,3-oxazole (CAS: 2866323-85-3) has emerged as a critical bifunctional building block. By strategically positioning a bulky tert-butyl group at the C2 position and a reactive bromide at the C4 position, this molecule offers unparalleled regiocontrol for late-stage functionalization. This technical guide explores the mechanistic rationale, experimental workflows, and downstream applications of this specific building block for researchers and drug development professionals.

Chemical Identity & Physical Properties

Accurate identification and characterization are the first steps in any self-validating synthetic protocol. The structural and physical parameters of 4-bromo-2-tert-butyl-1,3-oxazole are summarized below, based on commercial and chemical database standards1[1], 2[2].

PropertySpecification
Chemical Name 4-Bromo-2-tert-butyl-1,3-oxazole
CAS Number 2866323-85-3
Molecular Formula C₇H₁₀BrNO
Molecular Weight 204.06 g/mol
Purity Standard ≥ 95% (Typical commercial grade)
Structural Features C2-alkylated, C4-halogenated heteroaromatic ring

Mechanistic Role in Synthesis: The "Why" Behind the Structure

As an Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over simpler oxazoles. The reactivity of 4-bromo-2-tert-butyl-1,3-oxazole is governed by three distinct structural pillars:

  • The C2-tert-Butyl Group (Steric Shielding & Lipophilicity): Unsubstituted oxazoles are notoriously sensitive to strong bases, often undergoing C2-deprotonation followed by rapid ring-opening to form acyclic isocyanide enolates. The bulky tert-butyl group at C2 completely blocks this degradation pathway. Furthermore, the tert-butyl moiety significantly increases the lipophilicity (LogP) of the resulting scaffold, a highly desirable trait for central nervous system (CNS) targets, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors3[3].

  • The C4-Bromide (Cross-Coupling Handle): The C4 position of the oxazole ring is electronically deactivated compared to C5, making direct C-H functionalization at C4 difficult. The pre-installed bromide serves as an ideal handle for Palladium-catalyzed Suzuki-Miyaura and Stille cross-couplings, allowing for the rapid construction of oxazole-containing biaryl systems 4[4].

  • The C5-H Position (Acidic Site for Lithiation): The proton at the C5 position is highly acidic. By treating the molecule with strong, non-nucleophilic bases (like LiHMDS or n-BuLi), the C5 position can be regioselectively lithiated and subsequently trapped by various electrophiles (e.g., iodine, aldehydes, or chloroformates) without affecting the C4-bromide 5[5].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C4-Arylation

This protocol leverages the C4-bromide for the attachment of aryl or heteroaryl groups. The use of Pd(dppf)Cl₂ is critical here; the bidentate dppf ligand prevents the oxazole nitrogen from coordinating with and poisoning the palladium catalyst 5[5].

Reagents:

  • 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the oxazole, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. (Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

    • Validation Checkpoint: The mixture should transition from a pale suspension to a dark, homogeneous solution, indicating the formation of the active Pd(0) complex. TLC (Hexanes/EtOAc 4:1) should show the disappearance of the starting bromide.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to isolate the C4-arylated product.

Protocol B: Regioselective C5-Lithiation and Electrophilic Trapping

This protocol exploits the acidic C5-proton. Strict temperature control is mandatory to prevent the "halogen dance" rearrangement or ring-opening 3[3].

Reagents:

  • 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv, 1.0 mmol)

  • LiHMDS (1.0 M in THF, 1.1 equiv, 1.1 mmol)

  • Electrophile (e.g., Iodine or DMF) (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Cooling: Dissolve the oxazole in anhydrous THF under Argon and cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS dropwise over 5 minutes. Stir at -78 °C for 30 minutes. (Causality: LiHMDS is chosen over n-BuLi to prevent unwanted halogen-metal exchange at the C4-bromide).

  • Trapping: Add the electrophile (e.g., a solution of I₂ in THF) dropwise. Maintain the temperature at -78 °C for an additional 1 hour.

    • Validation Checkpoint: If using Iodine, the deep purple color should rapidly dissipate as the electrophile is consumed by the lithiated intermediate.

  • Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (5 mL), then allow it to warm to room temperature.

  • Extraction: Extract with Et₂O (3 x 10 mL), wash with saturated Na₂S₂O₃ (to remove residual iodine), dry, and concentrate.

Synthetic Pathways & Application (Visualization)

The divergent reactivity of 4-bromo-2-tert-butyl-1,3-oxazole allows it to serve as a central node in the synthesis of various therapeutic agents, including kinase inhibitors and FAAH modulators.

SyntheticPathways Start 4-Bromo-2-tert-butyl-1,3-oxazole (CAS: 2866323-85-3) Suzuki Pd-Catalyzed Suzuki Coupling (C4-Arylation) Start->Suzuki Arylboronic Acids Pd(dppf)Cl2 Lithiation C5-Lithiation & Trapping (C5-Functionalization) Start->Lithiation n-BuLi or LiHMDS Electrophile (E+) CH_Act Direct C-H Arylation (C5-Arylation) Start->CH_Act Aryl Bromides Pd(OAc)2 Kinase Kinase Inhibitor Scaffolds (e.g., p38α inhibitors) Suzuki->Kinase FAAH FAAH Inhibitors (Analgesic targets) Lithiation->FAAH Macrocycles Macrocyclic Ethers (Chemotherapeutics) CH_Act->Macrocycles

Divergent synthetic pathways of 4-bromo-2-tert-butyl-1,3-oxazole in drug discovery.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the comparative reaction parameters for the two primary functionalization pathways of this scaffold.

Reaction TypeTarget PositionReagents / CatalystOptimal Temp.Typical YieldPrimary Side Reaction to Avoid
Suzuki-Miyaura C4Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C75 - 85%Protodeboronation of boronic acid
Stille Coupling C4Pd(PPh₃)₄, Toluene110 °C60 - 80%Catalyst poisoning by Sn byproducts
Lithiation/Trapping C5LiHMDS, THF, Electrophile-78 °C80 - 95%Ring-opening (if T > -60 °C)
Direct C-H Arylation C5Pd(OAc)₂, PCy₃, K₂CO₃, DMA120 °C50 - 70%Homocoupling of aryl bromide

References

  • 10xchem.com , 2866323-85-3 | 4-bromo-2-tert-butyl-1,3-oxazole, 1

  • EnamineStore , EN300-39844181: 4-bromo-2-tert-butyl-1,3-oxazole, 2

  • Organic Syntheses , Suzuki-Miyaura Coupling Reactions of 4-Bromooxazoles, 5

  • Thieme Connect , Synthesis and Reaction of the First Oxazol-4-ylboronates: Useful Reagents for the Preparation of the Oxazole-Containing Biaryl Compounds, 4

  • NIH PMC , Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase, 3

Sources

Foundational

Introduction: The Strategic Importance of Substituted Oxazoles

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-tert-butyl-1,3-oxazole The 1,3-oxazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-tert-butyl-1,3-oxazole

The 1,3-oxazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry.[3][4] The strategic functionalization of the oxazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on 4-Bromo-2-tert-butyl-1,3-oxazole, a molecule featuring two key substituents that impart distinct and valuable characteristics. The tert-butyl group at the C2 position provides significant steric hindrance, which can enhance metabolic stability and modulate binding selectivity. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling further elaboration of the molecular framework through a variety of cross-coupling reactions.[5]

This document provides a comprehensive analysis of the molecular structure of 4-Bromo-2-tert-butyl-1,3-oxazole, offers a predictive guide to its spectroscopic characterization, outlines a plausible synthetic strategy, and discusses its potential in drug discovery workflows.

Section 1: Molecular Architecture and Physicochemical Properties

The structure of 4-Bromo-2-tert-butyl-1,3-oxazole is defined by the interplay between the planar, aromatic oxazole ring and its substituents. Understanding this architecture is fundamental to predicting its reactivity and interactions.

Systematic Identifiers:

  • Compound Name: 4-bromo-2-tert-butyl-1,3-oxazole[6]

  • Molecular Formula: C₇H₁₀BrNO[6]

  • Monoisotopic Mass: 202.99458 Da[6]

  • InChIKey: JBNBJFYZFCWKGE-UHFFFAOYSA-N[6]

Geometric and Electronic Features

The 1,3-oxazole ring is an aromatic, five-membered heterocycle expected to be essentially planar.[1] The tert-butyl group attached at the C2 position features a central sp³-hybridized carbon in a standard tetrahedral geometry. The C-Br bond at the C4 position introduces a region of electrophilicity, making this site susceptible to metallation or oxidative addition in catalytic cycles. The bulky tert-butyl group can influence the orientation of the molecule in enzyme binding pockets and shield adjacent positions from metabolic attack.

Caption: 2D structure of 4-Bromo-2-tert-butyl-1,3-oxazole.

Section 2: Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The most effective strategy for achieving regiocontrolled bromination at the C4 position, which is less electronically favored for electrophilic substitution compared to C5, is through directed lithiation followed by quenching with an electrophilic bromine source.

Synthetic_Workflow start 2-tert-butyl-1,3-oxazole step1 1. LDA, THF, -78 °C start->step1 Deprotonation intermediate 4-Lithio-2-tert-butyl-1,3-oxazole (in situ intermediate) step1->intermediate step2 2. NBS or Br₂ -78 °C to RT intermediate->step2 Electrophilic Quench product 4-Bromo-2-tert-butyl-1,3-oxazole step2->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Bromo-2-tert-butyl-1,3-oxazole

This protocol is a predictive methodology based on analogous transformations.[5][7] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this solution, add a solution of 2-tert-butyl-1,3-oxazole (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

    • Causality: LDA is a strong, non-nucleophilic base ideal for deprotonating the C4 position of the oxazole ring, which is the most acidic proton after the one at C2 is replaced. The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control of the lithiation.

  • Electrophilic Quench: Prepare a solution of N-Bromosuccinimide (NBS) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

    • Causality: NBS serves as an efficient and easily handled source of electrophilic bromine (Br⁺) to quench the lithiated intermediate.

  • Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Section 3: A Predictive Guide to Spectroscopic Characterization

Given the absence of published experimental spectra for this specific molecule, this section serves as a predictive guide for researchers to validate its synthesis and purity.[6][8] The predictions are based on established principles of NMR, MS, and IR spectroscopy and data from analogous structures.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are simple and highly characteristic.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C5-H ~7.5 - 7.7 Singlet (s) ~125 - 128
-C(CH₃ )₃ ~1.3 - 1.4 Singlet (s, 9H) ~28 - 30
C -Br (C4) - - ~115 - 120
C =N (C2) - - ~165 - 170

| -C (CH₃)₃ | - | - | ~33 - 35 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition, with a distinct isotopic pattern for bromine.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct Ion Formula Predicted m/z
[M]⁺ [C₇H₁₀⁷⁹BrNO]⁺ 202.9946
[M+2]⁺ [C₇H₁₀⁸¹BrNO]⁺ 204.9925
[M+H]⁺ [C₇H₁₁⁷⁹BrNO]⁺ 204.0019[6]

| [M+H+2]⁺ | [C₇H₁₁⁸¹BrNO]⁺ | 206.0000 |

  • Trustworthiness: The key diagnostic feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity (approximately 1:1 ratio), which is the characteristic isotopic signature of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type
~3100 C-H stretch (aromatic)
~2970 C-H stretch (aliphatic, t-butyl)
~1600 C=N stretch (oxazole ring)
~1550 C=C stretch (oxazole ring)
~1100-1000 C-O-C stretch (oxazole ring)

| ~650-550 | C-Br stretch |

Section 4: Reactivity and Applications in Drug Development

The true value of 4-Bromo-2-tert-butyl-1,3-oxazole lies in its potential as a versatile building block for creating libraries of more complex molecules.

Synthetic Utility

The C4-bromo substituent is a key functional handle for modern cross-coupling chemistry. It can readily participate in reactions such as:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the systematic exploration of the chemical space around the oxazole core, a critical activity in lead optimization.

Reactivity reactant <<table><tr><tdborder='0'>4-Bromo-2-tert-butyl-1,3-oxazoletd>tr>table>> catalyst Pd Catalyst, Base, Solvent reactant->catalyst partner R-B(OH)₂ (Suzuki) R-H (Sonogashira) R₂NH (Buchwald-Hartwig) partner->catalyst product <<table><tr><tdborder='0'>4-R-2-tert-butyl-1,3-oxazoletd>tr>table>> catalyst->product Cross-Coupling

Caption: Versatility of the C4-bromo group in cross-coupling reactions.

Role in Medicinal Chemistry

The incorporation of the 2-tert-butyl-oxazole moiety into a larger molecule can confer several advantageous properties:

  • Metabolic Stability: The steric bulk of the tert-butyl group can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes) at or near the oxazole ring.

  • Solubility and Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Restriction: The rigid oxazole ring and the bulky tert-butyl group can lock a portion of the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

Conclusion

4-Bromo-2-tert-butyl-1,3-oxazole represents a strategically designed chemical building block. While detailed experimental data remains to be published, its molecular structure can be confidently predicted based on fundamental chemical principles. Its architecture, featuring a stable and sterically hindered core combined with a versatile reactive site, makes it a valuable intermediate for the synthesis of novel compounds. For researchers in drug discovery, this molecule offers a robust platform for generating diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the development of next-generation therapeutics.

References

Sources

Exploratory

Engineering 4-Bromo-1,3-Oxazole Derivatives: Mechanistic Pathways, Regioselective Synthesis, and Pharmaceutical Applications

Executive Summary The 1,3-oxazole heterocycle is a ubiquitous motif in medicinal chemistry and natural product synthesis. While functionalization at the C-2 and C-5 positions is well-documented, the synthesis and utiliza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole heterocycle is a ubiquitous motif in medicinal chemistry and natural product synthesis. While functionalization at the C-2 and C-5 positions is well-documented, the synthesis and utilization of 4-bromo-1,3-oxazole derivatives have historically presented significant regiochemical challenges. As a Senior Application Scientist, I have structured this whitepaper to dissect the core methodologies required to synthesize and functionalize 4-bromooxazoles. By leveraging thermodynamic equilibration and halogen dance isomerizations, we can bypass kinetic traps to build complex, 2,4,5-trisubstituted oxazole scaffolds.

Mechanistic Insights: Overcoming Regioselectivity Challenges

The direct bromination of oxazoles typically suffers from poor regioselectivity, often yielding complex mixtures of C-2 and C-4 halogenated products. To achieve absolute regiocontrol, two distinct mechanistic pathways have been engineered: the Acyclic Isonitrile Enolate Equilibrium and the Halogen Dance (HD) Isomerization .

The Acyclic Isonitrile Enolate Equilibrium

When lithiating a 5-substituted oxazole, the kinetic deprotonation often competes between the C-2 and C-4 positions. However, by utilizing N,N-dimethylformamide (DMF) as a solvent and strictly controlling the aging time of the lithiated intermediate, the system is driven into a thermodynamic sink. The oxazole ring temporarily opens to form an acyclic isonitrile enolate. This intermediate exclusively exposes the C-4 carbon to electrophilic attack when subsequently cooled and treated with N-bromosuccinimide (NBS)[1].

RegioselectiveBromination S1 5-Substituted Oxazole (e.g., 5-(Thiophen-2-yl)oxazole) S2 Lithiation (LiHMDS) Solvent: DMF, -15°C S1->S2 S3 Equilibration to Acyclic Isonitrile Enolate S2->S3 S4 Electrophilic Bromination (NBS in DMF, -78°C) S3->S4 S5 4-Bromo-5-Substituted Oxazole S4->S5

Figure 1: Regioselective C-4 bromination workflow via acyclic isonitrile enolate equilibration.

The Halogen Dance (HD) Isomerization

For 2,5-disubstituted systems, the base-catalyzed Halogen Dance is a preparatively elegant pathway. Treatment of 2-phenylthio-5-bromo-1,3-oxazole with Lithium diisopropylamide (LDA) at -78 °C leads to kinetic deprotonation at C-4. Upon warming, a rapid intermolecular halogen exchange occurs. The bromine atom migrates to the C-4 position, generating the thermodynamically more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole, which can then be trapped by various electrophiles[2].

HalogenDance N1 5-Bromo-2-(phenylthio)-1,3-oxazole N2 Deprotonation at C-4 (LDA, -78°C) N1->N2 N3 4-Lithio-5-bromo Intermediate N2->N3 N4 Halogen Dance Isomerization (Rapid Br/Li Exchange) N3->N4 N5 5-Lithio-4-bromo-2-(phenylthio)oxazole N4->N5 N6 Electrophilic Trapping N5->N6 N7 4-Bromo-5-Substituted Oxazole N6->N7

Figure 2: Mechanism of the base-catalyzed Halogen Dance isomerization in 1,3-oxazoles.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols have been designed with built-in validation checkpoints.

Protocol A: Regioselective C-4 Bromination of 5-Substituted Oxazoles

Causality Note: The choice of DMF over THF is not arbitrary; DMF stabilizes the acyclic isonitrile enolate intermediate. By aging the lithiated species at -15 °C, we provide sufficient thermodynamic runway to drive the equilibrium entirely toward this acyclic form, circumventing kinetic C-2 bromination[1].

  • Preparation: Charge a reaction vessel with 5-(thiophen-2-yl)oxazole (1.0 equiv) and anhydrous DMF.

  • Lithiation: Cool the solution to between -15 °C and -10 °C. Slowly add LiHMDS (1.0 M in THF, 1.05 equiv) while maintaining the internal temperature.

  • Equilibration: Age the reaction mixture at -15 °C for exactly 30 minutes.

  • Bromination: Cool the mixture to -78 °C using a dry ice-acetone bath. Add a solution of NBS (1.0 equiv) in anhydrous DMF dropwise.

  • Isolation: Quench the reaction with water and extract to isolate the 4-bromo-5-(thiophen-2-yl)oxazole product.

Self-Validation Checkpoint: The reaction mixture should not freeze at -78 °C despite the freezing point of DMF being -61 °C. If freezing occurs, the molarity is incorrect. Furthermore, the bromination is highly exothermic; an internal temperature spike above -65 °C during NBS addition indicates a compromised kinetic trap, which will result in C-2 brominated impurities[1].

Protocol B: The Halogen Dance Isomerization Workflow

Causality Note: The initial deprotonation at C-4 by LDA at -78 °C is kinetically favored but thermodynamically unstable. Warming the reaction to 0 °C provides the activation energy required for the intermolecular halogen exchange, yielding the robust 5-lithio-4-bromo nucleophile[2].

  • Preparation: Prepare a solution of 2-phenylthio-5-bromo-1,3-oxazole (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add LDA (1.1 equiv) dropwise to deprotonate at the C-4 position.

  • Isomerization: Remove the cooling bath and stir the solution at 0 °C for 45 minutes to ensure complete Halogen Dance isomerization.

  • Electrophilic Trapping: Recool the solution to -78 °C and introduce the desired electrophile (e.g., n-Bu3SnCl, TIPSOTf).

  • Isolation: Warm to 22 °C, quench with saturated aqueous NH4Cl, and purify via flash silica gel chromatography.

Self-Validation Checkpoint: If the intermediate is not warmed to 0 °C for exactly 45 minutes, the thermodynamic equilibrium will not be reached, resulting in a mixture of 4-bromo and 5-bromo isomers. Quenching a small aliquot with water and analyzing via LC-MS prior to electrophile addition serves as a definitive validation step[2].

Downstream Applications: Cross-Coupling and Functionalization

4-Bromooxazoles are exceptionally resilient substrates for palladium-catalyzed cross-coupling reactions, allowing for the rapid assembly of concatenated azoles and highly substituted pharmacophores. The tables below summarize quantitative yield data across various electrophilic trapping and cross-coupling paradigms.

Table 1: Electrophilic Trapping of 5-Lithio-4-bromo-2-(phenylthio)-1,3-oxazole[2]

ElectrophileProduct Functional Group at C-5Isolated Yield (%)
H₂O-H88
n-Bu₃SnCl-Sn(Bu)₃83
TIPSOTf-TIPS89
I₂-I87

Table 2: Palladium-Catalyzed Cross-Coupling of 4-Bromooxazoles[1][3]

SubstrateCoupling PartnerCatalyst SystemYield (%)
4-Bromo-5-(thiophen-2-yl)oxazoleArylboronic acidsPd(dppf)Cl₂>80
4-Bromo-2-(phenylthio)oxazoleArylboronic acidsPd(PPh₃)₄, Na₂CO₃High
Oxazole Zinc Derivative (ZnCl₂)2,4-DibromothiazolePd(0)40

Note: The addition of ZnCl₂ to lithiated oxazoles induces immediate ring closure, stabilizing the intermediate for effective Negishi cross-coupling with aryl and vinyl halides[3].

Pharmaceutical & Therapeutic Applications

The ability to precisely install halogens at the C-4 position of the oxazole ring has unlocked new avenues in drug discovery. 4-Bromo-1,3-oxazole derivatives are currently utilized as critical starting materials and intermediates in several advanced therapeutic programs:

  • Oncology (LSD1 Modulators): 4-Bromo-1,3-oxazole hydrochloride and its derivatives are utilized in the synthesis of Lysine-specific demethylase 1 (LSD1) modulators. By regulating histone methylation and DNA uncoiling, these compounds suppress oncogenic gene expression and are actively investigated for cancer therapeutics[4].

  • Metabolic Disorders (PAH Stabilizers): Ethyl 4-bromooxazole-5-carboxylate serves as a foundational building block in the synthesis of mutant phenylalanine hydroxylase (PAH) stabilizers. These (4-benzo[d]oxazol-2-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-yl)methanone derivatives are critical for the treatment of phenylketonuria (PKU), preventing the toxic accumulation of phenylalanine in patients[5].

References

  • Source: orgsyn.
  • Source: nih.
  • Title: WO2023164233A1 - (4-benzo[d]oxazol-2-yl)-6,7-dihydro-1h-imidazo[4,5-c]pyridine-5(4h)-yl)
  • Source: google.com (Google Patents)
  • Source: semanticscholar.

Sources

Foundational

4-Bromo-2-tert-butyl-1,3-oxazole: A Privileged Scaffold for Advanced Heterocyclic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The 1,3-oxazole ring is a ubiquitous motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 1,3-oxazole ring is a ubiquitous motif in medicinal chemistry, featured prominently in commercialized drugs (e.g., Oxaprozin, Sulfamoxole) and complex marine natural products like Leucamide A . However, the parent oxazole ring is often susceptible to metabolic oxidation and nucleophilic ring-opening, particularly at the C2 position.

4-Bromo-2-tert-butyl-1,3-oxazole emerges as a highly engineered, privileged building block designed to overcome these liabilities. The strategic placement of a bulky tert-butyl group at the C2 position provides profound steric shielding, effectively blocking metabolic soft spots and enhancing the overall lipophilicity of the scaffold. Simultaneously, the bromine atom at the C4 position serves as a versatile, programmable handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.

This technical guide explores the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing 4-bromo-2-tert-butyl-1,3-oxazole in advanced synthetic workflows.

Physicochemical Profile & Structural Rationale

The utility of this building block lies in its dual-functional nature. The table below summarizes the core quantitative data and structural parameters critical for experimental design.

PropertyValue / Description
Chemical Name 4-Bromo-2-tert-butyl-1,3-oxazole
CAS Registry Number 2866323-85-3
Molecular Formula C7H10BrNO
Molecular Weight 204.07 g/mol
Physical State Colorless to pale yellow liquid (ambient temp)
C2 Substituent (tert-butyl) Imparts high steric hindrance, preventing C2-nucleophilic attack and enzymatic oxidation.
C4 Substituent (Bromo) Highly reactive site for Pd-catalyzed oxidative addition, facilitating C-C and C-N bond formation.
C5 Position (Unsubstituted) Acidic proton site, amenable to direct Palladium-catalyzed C-H functionalization (arylation).

Mechanistic Pathways & Reactivity Profiles

As a Senior Application Scientist, it is critical to understand not just how a molecule reacts, but why. The orthogonal reactivity of 4-bromo-2-tert-butyl-1,3-oxazole allows for divergent synthetic pathways without the need for complex protecting group strategies .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C4)

The C4-Br bond is highly polarized and readily undergoes oxidative addition with Pd(0) species. In a Suzuki-Miyaura coupling, the choice of base and solvent is critical. A biphasic system (e.g., 1,4-Dioxane/Water) is typically employed because water is required to form the reactive "ate" complex [R-B(OH)3]⁻, which accelerates the rate-limiting transmetalation step .

Direct C-H Arylation (C5)

Because the C2 position is blocked by the tert-butyl group, the C5 proton becomes the primary site for direct C-H activation. Under Pd(II) catalysis and in the presence of a mild base (e.g., Cs2CO3 or Ag2CO3), the C5 position undergoes a Concerted Metalation-Deprotonation (CMD) pathway. This allows for the synthesis of 4,5-disubstituted oxazoles when coupled with aryl iodides, leaving the C4-Br intact if desired, or allowing for a sequential one-pot C-H arylation followed by Suzuki coupling.

Halogen-Metal Exchange

Treatment of 4-bromo-2-tert-butyl-1,3-oxazole with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) results in a rapid halogen-metal exchange, yielding a highly nucleophilic 4-lithiooxazole. This intermediate can be trapped by various electrophiles (aldehydes, ketones, Weinreb amides) to install complex architectures at the C4 position.

G cluster_reactions Divergent Functionalization SM 4-Bromo-2-tert-butyl- 1,3-oxazole Suzuki Suzuki-Miyaura (C4 Cross-Coupling) SM->Suzuki Pd cat., R-B(OH)2 CH C-H Arylation (C5 Functionalization) SM->CH Pd cat., Ar-I Lithiation Halogen-Metal Exchange (C4 Lithiation) SM->Lithiation n-BuLi, -78°C Prod1 4-Aryl/Alkyl Derivatives Suzuki->Prod1 Prod2 4-Bromo-5-aryl Derivatives CH->Prod2 Prod3 C4-Electrophile Adducts Lithiation->Prod3

Caption: Divergent synthetic workflows for 4-Bromo-2-tert-butyl-1,3-oxazole functionalization.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly detailed.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position

Objective: Synthesize 4-aryl-2-tert-butyl-1,3-oxazole derivatives. Rationale: Pd(dppf)Cl₂ is selected as the catalyst due to its bidentate ligand framework, which prevents catalyst deactivation and efficiently facilitates the coupling of sterically hindered bromides.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-tert-butyl-1,3-oxazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol). Causality: K₂CO₃ is a mild, highly effective base that generates the requisite boronate complex without causing hydrolysis of the oxazole ring.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Degas the mixture by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reaction Execution: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12–16 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc).

  • Quench & Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL). Causality: The NH₄Cl wash neutralizes the inorganic base and helps partition the palladium salts into the aqueous layer.

  • Purification: Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

G Pd0 Pd(0) Active Catalyst L2Pd(0) OxAdd Oxidative Addition C4-Br Bond Cleavage Pd0->OxAdd 4-Bromooxazole TransMet Transmetalation Boronic Acid Activation OxAdd->TransMet R-B(OH)2, Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura coupling at the C4 position.

Protocol B: Regioselective C-H Arylation at the C5 Position

Objective: Synthesize 4-bromo-5-aryl-2-tert-butyl-1,3-oxazole. Rationale: This protocol utilizes Pd(OAc)₂ without external phosphine ligands, relying on the coordinating ability of the oxazole nitrogen and the base to drive the Concerted Metalation-Deprotonation (CMD) mechanism at the C5 position, leaving the C4-Br intact for subsequent functionalization.

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial, combine 4-bromo-2-tert-butyl-1,3-oxazole (1.0 equiv, 1.0 mmol), an aryl iodide (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), and Ag₂CO₃ (2.0 equiv, 2.0 mmol). Causality: Ag₂CO₃ acts as both a base for the CMD pathway and a halide scavenger to remove iodide from the catalytic cycle, preventing catalyst poisoning.

  • Solvent Addition: Add anhydrous DMF (5 mL). Seal the vial with a PTFE-lined cap and purge with Argon.

  • Reaction Execution: Heat the mixture to 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature and filter through a short pad of Celite to remove the silver salts and precipitated palladium black. Wash the Celite pad with EtOAc (30 mL).

  • Purification: Wash the combined organic filtrate with water (3 x 20 mL) to remove DMF, followed by a brine wash. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Conclusion

4-Bromo-2-tert-butyl-1,3-oxazole is a highly specialized, multifunctional building block that addresses the historical metabolic shortcomings of the oxazole class. By leveraging the steric protection of the C2-tert-butyl group and the orthogonal reactivity of the C4-bromide and C5-proton, synthetic chemists can rapidly assemble complex, drug-like architectures. Strict adherence to the mechanistic principles and validated protocols outlined in this guide ensures high-fidelity execution in drug discovery campaigns.

References

  • ResearchGate. "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks." European Journal of Organic Chemistry, 2020. Available at:[Link]

Exploratory

Predictive and Empirical Frameworks for Determining the Solubility of 4-Bromo-2-tert-butyl-1,3-oxazole in Organic Solvents

Executive Summary The compound 4-Bromo-2-tert-butyl-1,3-oxazole (CAS: 2866323-85-3) is a highly specialized, halogenated heterocyclic intermediate utilized in advanced organic synthesis and drug discovery[1]. Due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-2-tert-butyl-1,3-oxazole (CAS: 2866323-85-3) is a highly specialized, halogenated heterocyclic intermediate utilized in advanced organic synthesis and drug discovery[1]. Due to its novelty and highly specific structural motifs, empirical literature regarding its solubility in standard organic solvents is virtually nonexistent.

As a Senior Application Scientist, I approach the solubility profiling of such obscure, highly lipophilic compounds not through guesswork, but through a rigorous, two-tiered framework. This whitepaper establishes a self-validating system: first, utilizing in silico predictive thermodynamics to establish a baseline, followed by a highly controlled, empirical isothermal shake-flask protocol to generate definitive, reproducible data.

Physicochemical Profiling & Predictive Thermodynamics

Before committing resources to empirical testing, we must establish a predictive thermodynamic profile. The molecular structure of 4-Bromo-2-tert-butyl-1,3-oxazole dictates its solvation behavior:

  • The tert-butyl group imparts significant steric bulk and profound lipophilicity, driving the molecule toward non-polar interactions.

  • The bromine atom adds polarizability and further enhances the hydrophobic character.

  • The 1,3-oxazole ring provides weak hydrogen-bond acceptor capabilities (via the nitrogen and oxygen heteroatoms), allowing for limited interactions with polar protic solvents.

Hansen Solubility Parameters (HSP)

To quantify these interactions, we apply the Hansen Solubility Parameters (HSP) framework. Using the Group-Contribution Method, we can accurately estimate the dispersion (


), polar (

), and hydrogen-bonding (

) parameters for complex heterocyclic and aromatic structures without requiring prior experimental data[2].

Based on group-contribution calculations, 4-Bromo-2-tert-butyl-1,3-oxazole exhibits a high dispersion force component and low hydrogen-bonding capacity. Table 1 summarizes the predicted solubility behavior across a spectrum of common organic solvents based on the "like-dissolves-like" principle (minimizing the interaction radius,


).

Table 1: Estimated HSP and Predicted Miscibility for 4-Bromo-2-tert-butyl-1,3-oxazole

Solvent

(MPa

)

(MPa

)

(MPa

)
Predicted Solubility Profile
Toluene 18.01.42.0Excellent (Primary extraction solvent)
Dichloromethane (DCM) 18.26.36.1Excellent (High polarizability match)
Ethyl Acetate (EtOAc) 15.85.37.2Good (Favorable for chromatography)
Ethanol (EtOH) 15.88.819.4Moderate to Low (H-bond mismatch)
Water 15.616.042.3Insoluble (Extreme thermodynamic penalty)

Empirical Determination: The Isothermal Shake-Flask Protocol

While HSP provides a theoretical roadmap, regulatory and formulation standards require empirical validation. For compounds with an anticipated solubility greater than 10 mg/L in organic solvents, the flask method (adapted from OECD Guideline 105) is the authoritative standard[3].

The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to eliminate common experimental artifacts, such as thermal fluctuation and membrane adsorption.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 4-Bromo-2-tert-butyl-1,3-oxazole (e.g., 500 mg) to 10 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality Check: Why a thermostatic bath instead of ambient shaking? Solubility is a strictly thermodynamic parameter. A minor ±1 °C ambient temperature shift can alter the saturation point of lipophilic compounds by up to 5%, completely invalidating the equilibrium state.

  • Phase Separation: Transfer the suspension to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at 25.0 °C.

    • Causality Check: Why centrifugation over filtration? For highly lipophilic, halogenated compounds, standard syringe filters (e.g., PTFE or Nylon) can artificially lower the measured solubility due to non-specific adsorption of the solute onto the high-surface-area polymer membrane. Centrifugation eliminates this physical artifact.

  • Sampling and Dilution: Carefully extract a 1.0 mL aliquot of the clear supernatant. Dilute immediately with the mobile phase to prevent precipitation prior to analysis.

  • HPLC-UV Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector, quantifying the concentration against a pre-validated standard calibration curve.

ShakeFlask N1 Solid Solute + Organic Solvent N2 Isothermal Shake-Flask (48h Equilibration) N1->N2 Excess Solute N3 Phase Separation (Centrifugation) N2->N3 Constant 25°C N4 Supernatant Extraction N3->N4 Pellet discard N5 HPLC-UV Quantification N4->N5 Serial Dilution N6 Thermodynamic Solubility Value N5->N6 Data Processing

Fig 1: Self-validating isothermal shake-flask workflow for empirical solubility determination.

Cosolvency & Binary Mixture Modeling

In advanced drug development and assay design, pure organic solvents are rarely utilized in isolation. Researchers frequently rely on binary solvent mixtures (e.g., DMSO/Water or Ethanol/Water) to balance compound solubility with biological assay tolerability.

To predict the solubility of 4-Bromo-2-tert-butyl-1,3-oxazole in these complex mixtures, we employ the Jouyban-Acree model . This data-driven mathematical framework is the premier model for predicting active pharmaceutical ingredient (API) solubility in binary solvent systems across various temperatures[4].

By inputting the mono-solvent solubility data derived from our empirical shake-flask protocol, the Jouyban-Acree model calculates specific curve-fitting constants. This allows researchers to accurately extrapolate the solubility profile across any solvent fraction gradient, drastically reducing the need for exhaustive trial-and-error physical testing.

JouybanAcree N1 Mono-Solvent Solubility Data N4 Jouyban-Acree Mathematical Model N1->N4 N2 Solvent Fractions (f1, f2) N2->N4 N3 System Temperature N3->N4 N5 Curve-Fitting Parameters (Ji) N4->N5 Model Training N6 Binary Mixture Solubility Prediction N5->N6 Extrapolation

Fig 2: Logic flow of the Jouyban-Acree model for predicting solubility in binary solvent mixtures.

Strategic Recommendations

For researchers working with 4-Bromo-2-tert-butyl-1,3-oxazole, the lack of historical literature data should not be a bottleneck. By leveraging Hansen Solubility Parameters to select optimal extraction/reaction solvents (such as Toluene or DCM), and subsequently validating those selections using a strictly temperature-controlled, centrifugation-based shake-flask method, you ensure absolute data integrity. Furthermore, applying the Jouyban-Acree model to your empirical baseline will seamlessly bridge the gap between raw chemical synthesis and downstream biological formulation.

References

1.[1] 10X CHEM: 4-bromo-2-tert-butyl-1,3-oxazole - 10xchem.com. URL: 2.[2] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method - Kinam Park (International Journal of Thermophysics). URL: 3.[3] 40 CFR 799.6784 -- TSCA water solubility: Column elution method / Flask method (OECD 105) - eCFR.gov. URL: 4.[4] Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures - ACS Publications. URL:

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Palladium-Catalyzed C-H Functionalization for the Synthesis of 2-tert-Butyl-Oxazole Derivatives

Executive Summary The 2-tert-butyloxazole moiety is a privileged pharmacophore in medicinal chemistry and drug development. The oxazole core offers unique hydrogen-bond accepting capabilities, while the bulky tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-tert-butyloxazole moiety is a privileged pharmacophore in medicinal chemistry and drug development. The oxazole core offers unique hydrogen-bond accepting capabilities, while the bulky tert-butyl group at the C2 position enhances metabolic stability and lipophilicity. Historically, functionalizing the oxazole core required pre-activated substrates (e.g., via Suzuki or Stille couplings requiring oxazole-boronates or stannanes). However, Palladium-catalyzed direct C-H arylation has emerged as a transformative, atom-economical strategy. This application note details the optimized protocols for the C5-selective arylation of 2-tert-butyloxazole, providing researchers with a robust, scalable methodology for library synthesis.

Mechanistic Rationale & Causality

The regioselectivity of Pd-catalyzed C-H arylation on 2-tert-butyloxazole is strictly governed by the Concerted Metalation-Deprotonation (CMD) pathway (1)[1]. Because the C2 position is sterically blocked by the tert-butyl group, the reaction is forced to discriminate between the C4 and C5 positions.

Why C5 over C4? The C5 position is inherently more reactive due to its lower C-H pKa and the stabilization of the resulting palladated intermediate by the adjacent heteroatoms. The inclusion of a carboxylate base (such as pivalate or carbonate) is not merely for acid neutralization; it actively participates in the transition state. The carboxylate ligand on the Pd(II) center acts as an internal proton shuttle, abstracting the C5 proton synchronously with the formation of the Pd-C bond.

Ligand and Solvent Causality: Electron-rich, bulky phosphine ligands like PCy3 (Tricyclohexylphosphine) are selected because they facilitate the initial oxidative addition of the unactivated aryl halide to the Pd(0) species and sterically promote the reductive elimination step (2)[2]. Dimethylacetamide (DMA) is utilized as the solvent because its high polarity stabilizes the polar CMD transition state, significantly accelerating the reaction rate compared to non-polar solvents like toluene.

CMD_Mechanism A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Complex B->C D Ligand Exchange (Carboxylate Base) C->D E CMD Transition State (C5-H Activation) D->E 2-tert-butyloxazole F Ar-Pd(II)-Oxazole E->F - AcOH G Reductive Elimination F->G G->A Regenerated Pd(0) H 5-Aryl-2-tert-butyloxazole G->H

Catalytic cycle of Pd-catalyzed C5-arylation via the Concerted Metalation-Deprotonation pathway.

Reaction Optimization Matrix

To establish a self-validating system, a baseline optimization matrix is provided. This data highlights the causality of base and solvent selection on the overall yield of 5-aryl-2-tert-butyloxazoles. While phosphine-free conditions exist for general oxazoles (3)[3], the steric bulk of the tert-butyl group often necessitates highly active ligand systems (Entry 4).

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)*
1Pd(OAc)₂PPh₃K₂CO₃Toluene11035
2Pd(OAc)₂PCy₃K₂CO₃Toluene11082
3Pd(OAc)₂PCy₃Cs₂CO₃Toluene11088
4 Pd(OAc)₂ PCy₃ Cs₂CO₃ DMA 110 >98
5Pd(OAc)₂NoneKOAcDMA11065

*Determined by LC-MS using an internal standard (biphenyl).

Standard Operating Procedure (SOP)

Title: General Procedure for the C5-Arylation of 2-tert-Butyloxazole

Reagents Required:

  • 2-tert-butyloxazole (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate[Pd(OAc)₂] (0.05 equiv, 5 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.10 equiv, 10 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 equiv, 2.0 mmol)

  • Anhydrous Dimethylacetamide (DMA) (0.2 M, 5.0 mL)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox. Causality: Pd(0) intermediates are highly sensitive to oxygen, which can cause premature catalyst deactivation (visible as palladium black precipitation).

  • Solid Reagent Addition: Add Pd(OAc)₂ (11.2 mg), PCy₃ (28.0 mg), and finely milled Cs₂CO₃ (651.6 mg) to the Schlenk tube. Self-Validation Check: The mixture should appear as a heterogeneous pale-yellow suspension.

  • Liquid Reagent Addition: Add the aryl bromide (1.2 mmol) and 2-tert-butyloxazole (125.2 mg, 1.0 mmol), followed by anhydrous DMA (5.0 mL). Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.

  • Thermal Activation: Place the reaction vessel in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. Causality: High stirring rates are critical to overcome the mass transfer limitations of the heterogeneous Cs₂CO₃ base.

  • Reaction Quenching: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 15 mL) to remove DMA, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow S1 Reaction Setup (Inert Atmosphere) S2 Reagent Addition (Pd, Ligand, Base) S1->S2 S3 Thermal Activation (110 °C, 16 h) S2->S3 S4 Quench & Extract (EtOAc/H2O) S3->S4 S5 Purification (Chromatography) S4->S5

Standard operating procedure workflow for the Pd-catalyzed synthesis of oxazole derivatives.

Analytical Validation & Troubleshooting
  • In-Process Monitoring: TLC (typically 8:2 Hexanes:EtOAc) should show the consumption of the aryl bromide. UV activity (254 nm) will increase as the highly conjugated 5-aryl-2-tert-butyloxazole product forms.

  • NMR Validation: In the ¹H NMR spectrum, the disappearance of the distinct C5-H oxazole proton (typically around δ 7.0 - 7.2 ppm) and the appearance of the new aryl multiplet confirms C5-substitution. The C4-H proton will remain as a singlet, often shifted slightly downfield (δ 7.4 - 7.6 ppm) due to the anisotropic effect of the newly installed C5-aryl ring.

  • Troubleshooting Catalyst Death: If the reaction mixture turns completely black within the first 30 minutes, oxygen contamination has occurred. Ensure rigorous degassing of the DMA solvent (sparging with Argon for 30 mins prior to use).

References
  • Source: nih.
  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)
  • Source: researchgate.

Sources

Application

Application Notes and Protocols for C-H Activation of 4-Bromo-2-tert-butyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Value of C-H Activation on Substituted Oxazoles The 1,3-oxazole mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of C-H Activation on Substituted Oxazoles

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to forge new carbon-carbon and carbon-heteroatom bonds directly from the C-H bonds of this privileged scaffold represents a paradigm shift in synthetic efficiency, circumventing the need for pre-functionalized starting materials. This guide provides detailed protocols and mechanistic insights for the C-H activation of a specifically substituted building block, 4-Bromo-2-tert-butyl-1,3-oxazole .

The presence of a bromine atom at the C4 position and a sterically demanding tert-butyl group at the C2 position presents a unique electronic and steric landscape. This guide will explore how these substituents influence the regioselectivity of C-H activation, offering protocols for both palladium-catalyzed direct arylation and rhodium-catalyzed olefination. Understanding the interplay of these factors is paramount for the rational design of complex molecules in drug discovery and development.

Synthesis of the Starting Material: 4-Bromo-2-tert-butyl-1,3-oxazole

A reliable synthesis of the starting material is crucial for any subsequent C-H activation studies. A plausible and efficient route to 4-Bromo-2-tert-butyl-1,3-oxazole involves a two-step sequence starting from readily available pivalamide and 1,3-dibromo-2-propanone.

Protocol 1: Synthesis of 2-tert-butyl-1,3-oxazole

This initial step involves the condensation of pivalamide with 1,3-dichloroacetone, followed by cyclization.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
PivalamideC₅H₁₁NO101.1510.01.0
1,3-DichloroacetoneC₃H₄Cl₂O126.9711.01.1
Potassium CarbonateK₂CO₃138.2120.02.0
AcetoneC₃H₆O58.08-Solvent
Product: 2-tert-butyl-1,3-oxazole C₇H₁₁NO 125.17 - -

Step-by-Step Methodology:

  • To a stirred suspension of potassium carbonate (2.0 eq.) in acetone, add pivalamide (1.0 eq.).

  • Add 1,3-dichloroacetone (1.1 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-tert-butyl-1,3-oxazole.

Protocol 2: Regioselective Bromination at C4

The C4 position of the 2-tert-butyloxazole is then selectively brominated using N-bromosuccinimide (NBS).

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
2-tert-butyl-1,3-oxazoleC₇H₁₁NO125.1710.01.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9810.51.05
AcetonitrileC₂H₃N41.05-Solvent
Product: 4-Bromo-2-tert-butyl-1,3-oxazole C₇H₁₀BrNO 204.07 - -

Step-by-Step Methodology:

  • Dissolve 2-tert-butyl-1,3-oxazole (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the solution at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-Bromo-2-tert-butyl-1,3-oxazole.

Palladium-Catalyzed C-H Arylation at the C5 Position

The C5 position of the oxazole ring is generally favored for direct arylation via a Concerted Metalation-Deprotonation (CMD) mechanism, especially in polar aprotic solvents.[1] The electron-withdrawing nature of the bromine at C4 is expected to enhance the acidity of the C5-H, further promoting this regioselectivity. The bulky tert-butyl group at C2 sterically hinders attack at this position.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation

This protocol describes the coupling of 4-Bromo-2-tert-butyl-1,3-oxazole with an aryl bromide.

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-tert-butyl-1,3-oxazoleC₇H₁₀BrNO204.071.01.0
Aryl Bromide--1.21.2
Pd(OAc)₂C₄H₆O₄Pd224.500.050.05
SPhosC₂₇H₃₁O₂P410.500.100.10
K₂CO₃K₂CO₃138.212.02.0
N,N-Dimethylacetamide (DMA)C₄H₉NO87.12-Solvent

Step-by-Step Methodology:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq.), the aryl bromide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.10 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous N,N-dimethylacetamide (DMA) via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mechanistic Rationale (Palladium-Catalyzed C5-Arylation)

The regioselective C5-arylation is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway.[1] The palladium catalyst, coordinated to a phosphine ligand, undergoes oxidative addition with the aryl bromide. This is followed by a CMD step where the oxazole C5-H is cleaved with the assistance of a base. The steric bulk of the C2-tert-butyl group and the electronic deactivation of the C2 position by the adjacent nitrogen atom disfavor C2-activation. The electron-withdrawing bromo group at C4 enhances the acidity of the C5-H, making it more susceptible to the CMD process. Reductive elimination from the resulting palladium intermediate affords the C5-arylated product and regenerates the active palladium catalyst.

G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_oad Ar-Pd(II)-Br(L₂) pd0->pd_oad pd_cmd [Oxazole-Pd(II)-Ar(L₂)]⁺ pd_oad->pd_cmd product C5-Arylated Oxazole pd_cmd->product product->pd0 oxazole 4-Bromo-2-tert-butyl-1,3-oxazole oxazole->pd_oad arbr Aryl Bromide arbr->pd0 caption Palladium-Catalyzed C5-Arylation Workflow. G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants rh_cat [Cp*Rh(III)]²⁺ rhodacycle5 5-Membered Rhodacycle rh_cat->rhodacycle5 C-H Activation (Oxazole) rhodacycle7 7-Membered Rhodacycle rhodacycle5->rhodacycle7 product C2-Olefinated Oxazole rhodacycle7->product product->rh_cat oxazole 4-Bromo-2-tert-butyl-1,3-oxazole oxazole->rh_cat alkene Activated Alkene alkene->rhodacycle5 caption Rhodium-Catalyzed C2-Olefination Workflow.

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination of 4-Bromo-2-tert-butyl-1,3-oxazole

Executive Summary The cross-coupling of five-membered heteroaryl halides with aliphatic and aromatic amines remains a formidable challenge in modern medicinal chemistry. Specifically, the Buchwald-Hartwig amination of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of five-membered heteroaryl halides with aliphatic and aromatic amines remains a formidable challenge in modern medicinal chemistry. Specifically, the Buchwald-Hartwig amination of 4-bromooxazoles is historically plagued by sluggish oxidative addition, catalyst poisoning via heteroatom coordination, and base-mediated ring fragmentation.

This application note provides a field-proven, highly optimized protocol for the amination of 4-Bromo-2-tert-butyl-1,3-oxazole . By leveraging the synergistic combination of a highly sterically encumbered, electron-rich palladium precatalyst (Pd-GPhos G3) and a moderate-strength, soluble base (NaOTMS), this methodology ensures high yields, prevents substrate degradation, and accommodates both primary and sterically demanding secondary amines.

Mechanistic Causality & Reaction Design

As a self-validating system, every reagent in this protocol is selected based on precise mechanistic causality rather than empirical guesswork:

  • The Substrate's Electronic Penalty (C4 vs. C2): In the oxazole ring, the C4 position is significantly more electron-rich than the C2 position. Consequently, oxidative addition of Pd(0) into the C4–Br bond is kinetically slow. To overcome this high activation barrier, an exceptionally electron-rich dialkylbiaryl phosphine ligand (e.g., GPhos) is required to increase the electron density at the palladium center, thereby accelerating the rate-limiting oxidative addition.

  • Steric Shielding at C2: Unprotected oxazoles are highly sensitive to strong bases, which can deprotonate the acidic C2 position and trigger irreversible ring-opening (fragmentation into isocyanides). Fortunately, the tert-butyl group in 4-bromo-2-tert-butyl-1,3-oxazole provides massive steric shielding, effectively blocking C2-deprotonation. This structural feature strictly channels the reactivity toward the C4 position.

  • Base Selection (The NaOTMS Advantage): Even with C2-protection, harsh bases like KOtBu or LiHMDS can degrade sensitive multi-heteroatom cores or cause off-target side reactions. Sodium trimethylsilanolate (NaOTMS) is deployed here as a "Goldilocks" base: it is basic enough (

    
     ~ 11 in water) to rapidly deprotonate the Pd-bound amine intermediate, but mild enough to leave the oxazole core completely intact[1].
    
  • Preventing Catalyst Poisoning: The basic nitrogen of the oxazole ring can competitively bind to the Pd(II) intermediate, trapping the catalyst in an off-cycle resting state. The immense steric bulk of the GPhos ligand (or alternatively, large-but-flexible BIAN-NHC ligands[2]) physically prevents the oxazole nitrogen from coordinating to the metal center, ensuring the catalytic cycle turns over efficiently.

Catalytic Cycle & Pathway Visualization

The following diagram maps the logical flow of the catalytic cycle, highlighting the specific bottlenecks associated with C4-oxazole amination.

G A Pd(0)-GPhos Active Catalyst B Oxidative Addition (Rate Limiting for C4-Oxazole) A->B 4-Bromo-2-tBu-oxazole C [Ar-Pd(II)(L)Br] Oxazolyl Intermediate B->C D Amine Binding & Deprotonation (NaOTMS) C->D Amine + NaOTMS E [Ar-Pd(II)(L)(NR2)] Amido Complex D->E - NaBr, - TMSOH F Reductive Elimination (Sterically Driven) E->F F->A Catalyst Regeneration G Aminated Oxazole Product F->G Product Release

Fig 1: Catalytic cycle of the Pd-GPhos mediated amination of 4-bromo-2-tert-butyl-1,3-oxazole.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, validating the selection of the Pd-GPhos/NaOTMS system.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd-GPhos G3 (1 mol%) NaOTMS THF 50 >95 Optimal; rapid oxidative addition, no ring degradation.
2Pd-RuPhos G3 (1 mol%)NaOTMSTHF5045Sluggish reductive elimination due to insufficient ligand bulk.
3Pd-GPhos G3 (1 mol%)KOtBuTHF50<15Severe substrate decomposition; base is too harsh for oxazole.
4Pd-BIAN-NHC (2 mol%)Cs₂CO₃Toluene8088Viable alternative; flexible steric bulk prevents off-cycle coordination.
5No CatalystNaOTMSTHF500Confirms C–N bond formation is strictly transition-metal mediated.

Standard Operating Procedure (SOP): Self-Validating Protocol

Materials & Reagents
  • Electrophile: 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv, 1.0 mmol, 204.07 g/mol )

  • Nucleophile: Aliphatic or aromatic amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd-GPhos G3 precatalyst (1.0 mol%, 0.01 mmol)

  • Base: Sodium trimethylsilanolate (NaOTMS) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation (Anaerobic Control): Inside a nitrogen-filled glovebox, add 4-bromo-2-tert-butyl-1,3-oxazole (1.0 mmol) and the selected amine (1.2 mmol) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Catalyst & Base Loading: Add the Pd-GPhos G3 precatalyst (1.0 mol%) and NaOTMS (1.5 mmol) to the vial. Causality Note: NaOTMS is highly hygroscopic. Weighing it inside the glovebox prevents hydrolysis to NaOH, which would drastically reduce reaction efficiency.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed THF. Seal the vial tightly with a Teflon-lined cap.

  • Activation & Heating: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 50 °C. Stir vigorously (800 rpm).

    • Visual Validation: The solution should transition from pale yellow to a deep red/orange within the first 10 minutes, visually confirming the activation of the G3 precatalyst into the active Pd(0) species.

  • Reaction Monitoring: Stir the reaction for 2 to 4 hours.

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 2 mL of wet ethyl acetate (EtOAc). Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts (NaBr), washing the pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the aminated oxazole product.

In-Process Controls (IPC) & Troubleshooting
  • IPC Check: At

    
    , extract a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. The disappearance of the starting material mass (
    
    
    
    ) validates successful oxidative addition.
  • Troubleshooting - Early Palladium Black Formation: If black precipitate forms within 30 minutes alongside low conversion, it indicates catalyst starvation. Causality: The oxidative addition is failing, causing the Pd(0) to aggregate. Ensure the oxazole is strictly anhydrous and verify that no oxygen has compromised the system.

  • Troubleshooting - Stalled Conversion: If the reaction stalls at ~50% conversion, the NaOTMS may have been compromised by moisture. Re-run the reaction using freshly sublimed NaOTMS and newly distilled THF.

References

  • Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.1

  • Li, D.-H., Lan, X.-B., Song, A.-X., Rahman, M. M., Xu, C., Huang, F.-D., Szostak, R., Szostak, M., & Liu, F.-S. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry - A European Journal. 3

Sources

Application

Application Note: Advanced Functionalization of 4-Bromooxazole at the C4 Position

Executive Summary The oxazole ring is a privileged pharmacophore found in numerous natural products (e.g., ajudazol A) and synthetic therapeutics (e.g., FAAH inhibitors)[1][2]. While functionalization at the C2 and C5 po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole ring is a privileged pharmacophore found in numerous natural products (e.g., ajudazol A) and synthetic therapeutics (e.g., FAAH inhibitors)[1][2]. While functionalization at the C2 and C5 positions is well-documented, the C4 position remains synthetically recalcitrant due to unfavorable electron distribution and the thermodynamic instability of C4-metalated intermediates[3].

4-Bromooxazoles serve as essential linchpins to overcome these barriers, enabling divergent C4-functionalization via transition-metal-catalyzed cross-coupling and strictly controlled halogen-metal exchange[4][5]. This application note details the mechanistic rationale and validated protocols for synthesizing and functionalizing 4-bromooxazoles, providing researchers with self-validating workflows for complex drug development.

Mechanistic Principles & Causality

Regioselective Synthesis via Anion Equilibration

Direct electrophilic bromination of oxazoles inherently favors the electron-rich C5 position[6]. To selectively install a bromine at C4, chemists leverage the unique equilibrium between 2-lithiooxazoles and their acyclic isonitrile enolate tautomers[4]. By metalating a 5-substituted oxazole at -15 °C in N,N-dimethylformamide (DMF) and allowing the anion to "age", the equilibrium is driven toward the acyclic enolate[4]. Subsequent cryogenic quenching (-70 °C) with N-bromosuccinimide (NBS) results in highly regioselective (>98:2) C4-bromination[4]. DMF is critical here; it stabilizes the acyclic intermediate through solvation, effectively reversing the natural regioselectivity[4].

Alternatively, the "Halogen Dance" rearrangement can be employed, where treatment of 5-halooxazoles with hindered bases (e.g., LDA) triggers a migration to the more thermodynamically stable 4-halo isomer[1][7].

Mechanism N1 5-Substituted Oxazole N2 2-Lithiooxazole N1->N2 n-BuLi, -15 °C N3 Acyclic Isonitrile Enolate (Thermodynamic Sink in DMF) N2->N3 Aging (30 min) Solvent: DMF N3->N2 Reversible N4 4-Bromo-5-Substituted Oxazole N3->N4 NBS Quench, -70 °C Regioselective Trapping

Mechanism of regioselective C4-bromination via anion equilibration.

Palladium-Catalyzed Cross-Coupling Dynamics

4-Bromooxazoles are excellent substrates for Suzuki-Miyaura, Stille, and Negishi cross-couplings[1][4]. The oxidative addition of Pd(0) into the C4–Br bond proceeds smoothly[3]. However, the basic conditions typically required for Suzuki couplings can hydrolyze or degrade the oxazole core. Therefore, mild bases and robust bidentate ligands (e.g., dppf) are selected to accelerate reductive elimination and minimize off-cycle degradation[4].

Cryogenic Halogen-Metal Exchange

Direct lithiation of 4-bromooxazole via halogen-metal exchange (using n-BuLi or t-BuLi) generates a highly reactive 4-lithiooxazole intermediate[1]. The fundamental challenge is the rapid ring-opening of 4-lithiooxazoles into acyclic isocyanides at temperatures above -60 °C[3]. Consequently, the exchange and subsequent electrophilic trapping (e.g., with triisopropyl borate to form oxazol-4-ylboronates) must be executed under strict cryogenic control (-78 °C)[5].

Workflow A 4-Bromooxazole Core B Pd-Catalyzed Cross-Coupling A->B Pd(0), Ligand Base, Heat C Halogen-Metal Exchange A->C n-BuLi -78 °C D C4-Aryl/Alkyl Oxazoles (Suzuki, Stille) B->D R-B(OH)2 E C4-Lithiooxazole Intermediate C->E Rapid Exchange F C4-Electrophile Adducts E->F Electrophile (E+) Strict Temp Control

Divergent C4-functionalization workflows for 4-bromooxazole scaffolds.

Quantitative Reaction Metrics

The following table summarizes optimized conditions for key C4-functionalization pathways, highlighting the critical causality behind reagent selection.

Reaction TypeSubstrateKey Reagents & ConditionsRegioselectivity / YieldMechanistic Rationale
C4-Bromination 5-(Thiophen-2-yl)oxazolen-BuLi (-15 °C, 30 min), DMF, then NBS (-70 °C)98:2 (C4:C5) / 87%DMF stabilizes the acyclic isonitrile enolate, driving C4 selectivity[4].
Suzuki Coupling 4-BromooxazoleAr-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O (90 °C)N/A / 61–81%Bidentate dppf ligand accelerates reductive elimination, preventing core degradation[4].
Borylation 4-Bromo-5-methyl-2-phenyloxazolen-BuLi (-78 °C), B(O-iPr)₃, then PinacolN/A / 55%Strict cryogenic control prevents 4-lithiooxazole ring-opening to isocyanide[5].

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Bromooxazoles (Anion Aging Method)[4]

This protocol utilizes the thermodynamic sink of the acyclic isonitrile enolate to bypass standard C5-electrophilic aromatic substitution.

  • Preparation : Charge a flame-dried flask with the 5-substituted oxazole (1.0 equiv) and anhydrous DMF (0.2 M).

    • Causality Check: DMF is strictly required as the solvent. Ethereal solvents (like THF) fail to sufficiently stabilize the acyclic enolate, leading to poor regioselectivity.

  • Lithiation : Cool the solution to -15 °C using a dry ice/ethylene glycol bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

  • Aging : Stir the resulting mixture at -15 °C for exactly 30 minutes.

    • Causality Check: This aging period is the critical self-validating step. It provides the thermal energy and time required for the 2-lithiooxazole to fully equilibrate into the acyclic isonitrile enolate.

  • Quenching : Rapidly cool the reaction to -70 °C. Add a solution of NBS (1.1 equiv) in anhydrous DMF dropwise.

    • Causality Check: Dropping the temperature prior to the electrophilic quench prevents over-bromination and traps the enolate exclusively at the C4 position.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with MTBE, and purify via crystallization to yield the 4-bromooxazole (>98% purity).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4[4][5]

Direct C-C bond formation at the C4 position using mild conditions to preserve the oxazole ring.

  • Setup : In a Schlenk tube, combine 4-bromooxazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Check: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step and minimizing the residence time of the vulnerable Pd-oxazole species.

  • Solvent & Base : Add a degassed mixture of Toluene/H₂O (4:1, 0.1 M) and K₃PO₄ (2.0 equiv).

    • Causality Check: K₃PO₄ is a mild base. Stronger bases (e.g., t-BuOK or NaOH) will cause hydrolytic cleavage of the oxazole core[5].

  • Reaction : Heat the biphasic mixture to 90 °C for 12 hours under an argon atmosphere.

  • Isolation : Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Protocol 3: Cryogenic Halogen-Metal Exchange and Borylation[5]

Synthesis of oxazol-4-ylboronates for late-stage functionalization.

  • Cooling : Dissolve 4-bromooxazole (1.0 equiv) in anhydrous THF (0.1 M) and cool strictly to -78 °C in a dry ice/acetone bath.

  • Exchange : Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask.

    • Causality Check: Dropwise addition prevents localized exothermic spikes. If the internal temperature rises above -60 °C, the 4-lithiooxazole will irreversibly ring-open to an acyclic isocyanide[3].

  • Trapping : Immediately (within 2 minutes of n-BuLi addition) add triisopropyl borate (B(O-iPr)₃, 1.5 equiv) in one portion.

  • Transesterification : Allow the reaction to warm to room temperature. Add pinacol (1.5 equiv) and glacial acetic acid (1.5 equiv), and stir for 12 hours to form the stable pinacol boronate ester.

References

  • [1] DeMartino, J. K., et al. "Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • [2] "Total Synthesis of Ajudazol A by a Modular Oxazole Diversification Strategy." Chemistry - A European Journal. URL:[Link]

  • [4] Li, B., et al. "C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles." Organic Syntheses, 2010. URL:[Link]

  • [7] "Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles." ResearchGate. URL:[Link]

  • [3] Gribble, G. W., Li, J. J. "Palladium in Heterocyclic Chemistry." Elsevier, 2000. URL:[Link]

Sources

Method

Application Note: Regiodivergent Lithiation of 4-Bromo-2-tert-butyl-1,3-oxazole

Executive Summary The functionalization of oxazoles is a cornerstone of modern medicinal chemistry and natural product synthesis. However, the lithiation of the oxazole core is notoriously challenging due to the propensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of oxazoles is a cornerstone of modern medicinal chemistry and natural product synthesis. However, the lithiation of the oxazole core is notoriously challenging due to the propensity of oxazolyllithium intermediates to undergo electrocyclic ring opening, forming acyclic isonitrile enolates.

In 4-bromo-2-tert-butyl-1,3-oxazole , the highly acidic C2 position is sterically blocked by a bulky tert-butyl group. This strategic substitution prevents C2-lithiation and subsequent ring fragmentation, directing reactivity exclusively to the C4 and C5 positions. This application note details the causality, reagent selection, and self-validating protocols required to achieve strictly regiodivergent lithiation—either via directed C5-deprotonation or C4-halogen-metal exchange.

Mechanistic Divergence & Causality

When treating 4-bromo-2-tert-butyl-1,3-oxazole with organolithium reagents, the synthetic outcome is entirely dictated by the nature of the base/nucleophile. Understanding the competing mechanistic pathways is critical for achieving high regiocontrol.

  • Pathway A: C5-Deprotonation. The C5 proton is highly acidic due to the combined inductive electron-withdrawing effects of the adjacent C4-bromine and the oxazole oxygen. Treatment with a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) selectively deprotonates C5. Because LDA cannot act as a nucleophile to attack the bromine, Halogen-Metal Exchange (HME) is entirely suppressed[1].

  • Pathway B: C4-Halogen-Metal Exchange (HME). To functionalize the C4 position, the bromine must be exchanged for lithium. If n-butyllithium (n-BuLi) is used, it acts as both a base and a nucleophile, leading to a complex mixture of C4-lithiation, C5-deprotonation, and "halogen dance" rearrangements where the kinetic 4-lithio species equilibrates to the thermodynamically more stable 5-lithio-4-bromooxazole[2].

  • The t-BuLi Imperative: To achieve clean C4-lithiation, tert-butyllithium (t-BuLi) must be used at strictly cryogenic temperatures (–78 °C to –100 °C). t-BuLi is a powerful nucleophile that performs HME significantly faster than deprotonation. Crucially, two equivalents must be used: the first equivalent executes the exchange, while the second equivalent irreversibly eliminates the resulting tert-butyl bromide byproduct (forming isobutylene and isobutane). This irreversible step drives the reaction to completion and prevents intermolecular proton transfer or halogen dance side reactions[3].

LithiationPathways SM 4-Bromo-2-tert-butyl- 1,3-oxazole C5_Li 4-Bromo-5-lithio- 2-tert-butyloxazole SM->C5_Li LDA (1.2 eq) THF, -78 °C (Deprotonation) C4_Li 4-Lithio-2-tert-butyl- 1,3-oxazole SM->C4_Li t-BuLi (2.2 eq) THF, -78 °C (Halogen-Metal Exchange) Prod_C5 C5-Functionalized Oxazole C5_Li->Prod_C5 Electrophile (E+) Quench Prod_C4 C4-Functionalized Oxazole C4_Li->Prod_C4 Electrophile (E+) Quench

Fig 1: Divergent lithiation pathways of 4-bromo-2-tert-butyl-1,3-oxazole based on reagent choice.

Reagent Selection & Quantitative Data Matrix

To ensure reproducible intermediate generation, the following parameters must be strictly adhered to. Deviations in temperature or stoichiometry will result in loss of regiocontrol.

ReagentEquivalentsTemp (°C)Primary PathwayResulting IntermediateStability & Mechanistic Notes
LDA 1.15 – 1.20–78Directed Deprotonation4-Bromo-5-lithio-2-tert-butyloxazoleHighly stable at –78 °C. Non-nucleophilic base prevents HME.
n-BuLi 1.00 – 1.10–78Mixed / Halogen DanceMixture of C4-Li and C5-Li speciesNot Recommended. Poor regiocontrol; triggers halogen dance rearrangement.
t-BuLi 2.10 – 2.20–100 to –78Halogen-Metal Exchange4-Lithio-2-tert-butyloxazoleRequires strict cryogenic control. 2nd eq. destroys t-BuBr irreversibly.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the reactive intermediate is correctly formed before the addition of high-value electrophiles.

Protocol A: Regioselective C5-Lithiation via Directed Deprotonation

Objective: Generation of 4-bromo-5-lithio-2-tert-butyloxazole for C5-functionalization.

Step-by-Step Methodology:

  • Preparation of LDA: Flame-dry a 50 mL Schlenk flask under argon. Charge with anhydrous THF (10 mL) and freshly distilled diisopropylamine (1.25 mmol, 1.25 eq). Cool to 0 °C using an ice bath.

  • Add n-BuLi (1.20 mmol, 1.20 eq of a 2.5 M solution in hexanes) dropwise. Stir for 15 minutes at 0 °C, then cool the solution to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Dissolve 4-bromo-2-tert-butyl-1,3-oxazole (1.00 mmol, 1.0 eq) in anhydrous THF (2 mL). Add this solution dropwise down the inner wall of the Schlenk flask over 5 minutes to pre-cool the substrate before it hits the LDA solution.

  • Stir the reaction mixture at –78 °C for 30 minutes. Visual Cue: The solution typically assumes a pale yellow hue, indicating the formation of the localized C5-anion.

  • Electrophilic Trapping: Add the desired electrophile (1.50 mmol, 1.5 eq, e.g., an aldehyde or alkyl halide) neat or as a THF solution. Stir for 1 hour at –78 °C, then allow to warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & In-Process Control: Before adding the electrophile (Step 5), withdraw a 0.1 mL aliquot using a micro-syringe and quench it directly into an NMR tube containing 0.5 mL of CD₃OD. Analyze via GC-MS or ¹H-NMR. Validation: GC-MS will show an M+1 mass shift with the bromine isotope pattern (M / M+2) completely intact, confirming quantitative C5-deprotonation without debromination.

Protocol B: C4-Lithiation via Halogen-Metal Exchange

Objective: Generation of 4-lithio-2-tert-butyloxazole for C4-functionalization.

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge with 4-bromo-2-tert-butyl-1,3-oxazole (1.00 mmol, 1.0 eq) and anhydrous THF (12 mL).

  • Cryogenic Cooling: Cool the solution to –100 °C using a liquid nitrogen/ethanol bath. Note: While –78 °C is often sufficient, –100 °C provides a wider thermodynamic safety margin against ring-opening[3].

  • Halogen-Metal Exchange: Add t-BuLi (2.20 mmol, 2.2 eq of a 1.7 M solution in pentane) dropwise over 10 minutes. Direct the flow down the side of the flask to ensure the reagent is cryogenically cooled before reacting.

  • Stir the reaction mixture at –100 °C for 20 minutes. Visual Cue: Rapid evolution of isobutane gas may be observed (micro-bubbling), confirming the successful elimination of the t-butyl bromide byproduct by the second equivalent of t-BuLi.

  • Electrophilic Trapping: Rapidly add the desired electrophile (1.50 mmol, 1.5 eq). The rapid addition prevents the highly reactive 4-lithio species from undergoing unwanted side reactions.

  • Stir for 30 minutes at –100 °C, then slowly warm to –20 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate.

Self-Validation & In-Process Control: Before adding the electrophile (Step 5), withdraw a 0.1 mL aliquot and quench into CD₃OD. Validation: GC-MS analysis will show the complete disappearance of the characteristic bromine isotope cluster (equal intensity M / M+2 peaks), replaced by the mass of the protonated/deuterated oxazole core. If the bromine isotope pattern persists, the exchange was incomplete, indicating degraded t-BuLi or trace moisture.

References

  • Boger, D. L., et al. "Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry, 2006.

  • Proust, N., et al. "Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles." Synthesis, 2011(19), 3083-3088.

  • Garg, N. K., et al. "Regioselective Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole." Organic Syntheses, 2009, 86, 105.

Sources

Application

Sonogashira coupling protocols for 4-Bromo-2-tert-butyl-1,3-oxazole

An authoritative guide to the Sonogashira coupling of 4-Bromo-2-tert-butyl-1,3-oxazole, offering detailed mechanistic insights and robust experimental protocols for researchers in organic synthesis and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the Sonogashira coupling of 4-Bromo-2-tert-butyl-1,3-oxazole, offering detailed mechanistic insights and robust experimental protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of Alkynyl-Oxazoles

The Sonogashira reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is conducted under remarkably mild conditions, tolerating a vast array of functional groups and enabling the construction of complex molecular architectures.[1][3]

Within this context, the synthesis of 2,4-disubstituted oxazoles holds particular significance. The oxazole motif is a key structural component in numerous natural products and pharmacologically active compounds. The introduction of an alkynyl substituent at the C4-position via Sonogashira coupling unlocks access to a diverse range of novel chemical entities. These products can serve as crucial intermediates for further elaboration or as final targets with unique electronic and photophysical properties, making them valuable in medicinal chemistry and materials science.[4]

This document serves as a comprehensive guide for performing the Sonogashira coupling on 4-Bromo-2-tert-butyl-1,3-oxazole. It provides a detailed examination of the reaction mechanism, a rationale for the selection of key experimental parameters, and two distinct, validated protocols designed for both traditional and modern synthetic approaches.

Reaction Principle and Mechanistic Overview

The successful execution of a Sonogashira coupling hinges on a fundamental understanding of its catalytic cycle. The reaction can be performed using a classical palladium/copper co-catalytic system or a more contemporary copper-free variant. The choice between these pathways has significant implications for reaction setup, scope, and purification.

The Classic Palladium/Copper Co-Catalyzed Cycle

The traditional Sonogashira reaction operates through two interconnected catalytic cycles, as depicted below.[5][6]

Sonogashira_Cu_Catalyzed_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuX Cu(I)X CuX->CuAcetylide Base Base Base->CuAcetylide Deprotonation CuAcetylide->Transmetal To Pd Cycle

Caption: The dual catalytic cycle of the traditional Pd/Cu Sonogashira coupling.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (4-Bromo-2-tert-butyl-1,3-oxazole) to form a Pd(II) complex.

  • Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt (typically CuI) in the presence of a base to form a copper acetylide intermediate.[6] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[5]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (2-tert-butyl-4-alkynyl-1,3-oxazole) and regenerate the active Pd(0) catalyst.[5]

The Copper-Free Sonogashira Cycle

Concerns over alkyne homocoupling (Glaser coupling) and the potential for copper contamination in pharmaceutical products have driven the development of copper-free protocols.[2][7] In the absence of copper, the base must be strong enough to deprotonate the alkyne, which then coordinates directly with the palladium center.[5][8]

Sonogashira_Cu_Free_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl AlkyneCoord Alkyne Coordination PdII_Aryl->AlkyneCoord PdII_Complex [Ar-Pd(II)L(H-C≡CR)]⁺X⁻ AlkyneCoord->PdII_Complex Deprotonation Deprotonation (Base) PdII_Complex->Deprotonation PdII_Acetylide Ar-Pd(II)L-C≡CR Deprotonation->PdII_Acetylide RedElim Reductive Elimination PdII_Acetylide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Alkyne H-C≡CR Alkyne->AlkyneCoord

Caption: The catalytic cycle of the copper-free Sonogashira coupling.

Key Experimental Parameters and Rationale

The reactivity of aryl bromides is lower than that of aryl iodides, necessitating careful optimization of reaction conditions for 4-Bromo-2-tert-butyl-1,3-oxazole.[3]

  • Catalyst System : While standard catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ can be effective, the coupling of aryl bromides often benefits from the use of palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands (e.g., P(p-tol)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][5] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[5]

  • Role of Copper : In the classic protocol, CuI is essential for the formation of the copper acetylide.[6] However, its omission in copper-free methods avoids diyne byproducts and simplifies purification, which is a significant advantage in pharmaceutical synthesis.[2][7]

  • Base Selection : The base neutralizes the HBr byproduct and facilitates the crucial alkyne deprotonation step.[9]

    • Amine Bases (e.g., Et₃N, i-Pr₂NH): Commonly used in Pd/Cu systems, often serving as both base and solvent.[9]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) or Strong Organic Bases (e.g., DBU): Often preferred in copper-free protocols to ensure efficient deprotonation of the alkyne without the need for copper activation.[2][9]

  • Solvent Choice : The solvent must solubilize all components and is typically a polar aprotic solvent like DMF or THF, or an amine base itself.[10] DMF is often an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds and inorganic salts.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of 4-Bromo-2-tert-butyl-1,3-oxazole.

Protocol 1: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol employs a traditional and widely used palladium/copper co-catalyst system, which is robust for a variety of terminal alkynes.

Materials:

  • 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) (Anhydrous, sufficient volume to act as solvent and base)

  • Anhydrous Tetrahydrofuran (THF) (Optional co-solvent)

  • Argon or Nitrogen gas supply

  • Standard anhydrous reaction glassware (Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (e.g., 0.03 equiv) and CuI (e.g., 0.06 equiv) under a positive pressure of argon.

  • Reagent Addition : Add 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv).

  • Solvent and Base : Add anhydrous triethylamine via syringe until the solids are fully dissolved and the desired concentration is reached (typically 0.1-0.5 M). If solubility is an issue, THF can be used as a co-solvent.

  • Degassing : Subject the mixture to three cycles of vacuum-backfill with argon to ensure anaerobic conditions.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Aryl bromide couplings may require several hours to reach completion.

  • Work-up : Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-tert-butyl-4-alkynyl-1,3-oxazole.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This modern protocol avoids copper, minimizing byproducts and simplifying purification. It utilizes a more active catalyst system suitable for the less reactive aryl bromide.[2]

Materials:

  • 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] or SPhos (4-10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard anhydrous reaction glassware

Procedure:

  • Reaction Setup : To a dry, argon-flushed Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.03 equiv), the phosphine ligand (e.g., 0.06 equiv), the base (DBU or K₂CO₃, 2.0 equiv), and 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv).

  • Solvent and Alkyne Addition : Add anhydrous THF or DMF via syringe to achieve a suitable concentration (e.g., 0.2 M). Add the terminal alkyne (1.5 equiv) via syringe.

  • Degassing : Perform three vacuum-argon backfill cycles to ensure the reaction is free of oxygen.

  • Reaction Conditions : Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to isolate the pure alkynyl-oxazole product.

Data and Workflow Summary

Table 1: Comparison of Sonogashira Protocols
ParameterProtocol 1: Classic Pd/CuProtocol 2: Copper-FreeRationale / Notes
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / P(p-tol)₃Protocol 2 uses a more active ligand for the less reactive aryl bromide.
Base Triethylamine (Et₃N)DBU or K₂CO₃A stronger base is often required in the absence of copper to facilitate alkyne deprotonation.[9]
Solvent Et₃N or THFTHF or DMFDMF can enhance reaction rates for challenging couplings.[10]
Temperature 25 - 70 °C60 - 80 °CHigher temperatures are often needed for aryl bromides.[3]
Key Advantage Well-established, robustCleaner reaction, no copper contamination, avoids diyne byproducts.[2]
Key Disadvantage Potential for Glaser homocouplingMay require more expensive ligands and stronger bases.
General Experimental Workflow

Caption: A generalized workflow for the Sonogashira coupling experiment.

Conclusion

The Sonogashira coupling of 4-Bromo-2-tert-butyl-1,3-oxazole is a highly effective method for synthesizing valuable 4-alkynyl-oxazole derivatives. While the classic Pd/Cu co-catalyzed protocol remains a reliable option, the copper-free variant offers significant advantages in terms of product purity and reaction cleanliness, making it particularly suitable for applications in pharmaceutical and materials development. The choice of catalyst, ligand, and base is critical for achieving high yields, especially given the moderate reactivity of the aryl bromide starting material. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently access this important class of compounds.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][5]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link][11]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link][1]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. Available at: [Link][12]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link][6]

  • Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link][2]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link][3]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link][13]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link][8]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. Available at: [Link][14]

  • ResearchGate. (2017). Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties. Available at: [Link][4]

  • The Reaction Database. (2025). Copper-free Sonogashira coupling. Available at: [Link][15]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link][10]

Sources

Method

Application Note: Nucleophilic Substitution Strategies for Bromooxazoles

Executive Summary Bromooxazoles are highly versatile building blocks in medicinal chemistry and agrochemical development, frequently utilized to introduce the bioisosteric oxazole core into complex molecular architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromooxazoles are highly versatile building blocks in medicinal chemistry and agrochemical development, frequently utilized to introduce the bioisosteric oxazole core into complex molecular architectures. However, functionalizing these heterocycles via classical Nucleophilic Aromatic Substitution (SNAr) presents a unique synthetic challenge. This application note provides an in-depth, mechanistic guide to C–N and C–S bond formation on bromooxazoles, contrasting classical SNAr methodologies with modern palladium-catalyzed cross-coupling alternatives to ensure robust, scalable, and self-validating experimental workflows.

Mechanistic Rationale: The Oxazole Reactivity Paradox

The oxazole ring is a π-excessive/π-deficient hybrid. The lone pair on the oxygen atom contributes to the aromatic sextet, rendering the overall ring electron-rich compared to highly π-deficient systems like pyrimidines or pyridines. However, the electronegative nitrogen atom creates a localized electrophilic center at the C2 position.

Despite this localized electrophilicity, unactivated 2-bromooxazoles are notoriously sluggish in classical SNAr reactions. Empirical data shows that reacting unactivated 2-chlorooxazole (which possesses a more favorable leaving group for SNAr than bromide) with secondary amines yields less than 30% of the desired product under standard thermal conditions[1].

Causality in Reaction Design:

  • Classical SNAr Requirement: For a thermal SNAr to proceed efficiently on a bromooxazole, the ring must be activated by an electron-withdrawing group (EWG), such as an ester or cyano group, at the C4 or C5 position[2]. This EWG is critical to stabilize the anionic Meisenheimer transition state.

  • The Transition-Metal Alternative: When the bromooxazole lacks an EWG, the high activation energy of the Meisenheimer complex cannot be overcome thermally without degrading the heterocycle. In these cases, researchers must pivot to Palladium-catalyzed Buchwald-Hartwig amination, utilizing bulky, electron-rich phosphine ligands (e.g., PtBu3) to force oxidative addition into the electron-rich C–Br bond[1].

Mechanism start 2-Bromooxazole snar_nuc Nucleophile + Base / Heat start->snar_nuc Classical SNAr pd_cat Pd Catalyst + Ligand start->pd_cat Buchwald-Hartwig meisenheimer Meisenheimer Complex (EWG Stabilized) snar_nuc->meisenheimer snar_prod SNAr Product meisenheimer->snar_prod - Br⁻ ox_add Oxidative Addition pd_cat->ox_add red_elim Reductive Elimination ox_add->red_elim Amine Coordination pd_prod Cross-Coupled Product red_elim->pd_prod Pd(0) Regeneration

Mechanistic pathways for bromooxazole functionalization: SNAr vs. Pd-Catalyzed.

Comparative Efficacy Data

To guide route selection, the following table summarizes the quantitative outcomes of nucleophilic substitution on various bromooxazole substrates based on their electronic activation.

Substrate TypeExample SubstrateNucleophileReagents & ConditionsYield (%)Primary Mechanism
Activated Ethyl 2-bromooxazole-4-carboxylateMorpholineK2CO3, DMF, 80 °C, 4h82-88%Classical SNAr
Unactivated 2-BromooxazolePiperidineK2CO3, DMF, 120 °C, 24h< 20%Classical SNAr
Unactivated 2-BromooxazoleN-methylanilinePd(dba)2, PtBu3, NaOtBu, Tol, 100 °C80-85%Buchwald-Hartwig
Activated 4-Bromo-5-phenyloxazoleThiophenolCs2CO3, DMSO, 100 °C, 12h76%Classical SNAr

Experimental Protocols

Protocol A: Classical SNAr for Activated Bromooxazoles

Use this protocol when the oxazole ring contains a strongly electron-withdrawing group (e.g., -COOEt, -CN, -NO2).

Self-Validating Rationale: We utilize anhydrous DMF to solvate the nucleophile while leaving it unencumbered by hydrogen bonding, thereby maximizing its nucleophilicity. K2CO3 is selected over stronger bases (like NaH) to prevent unwanted base-mediated ring cleavage of the oxazole[2].

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add the activated 2-bromooxazole (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).

  • Solvent & Nucleophile Addition: Inject anhydrous DMF (5.0 mL) followed by the amine or thiol nucleophile (1.2 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C. In-Process Control: The suspension will typically transition from colorless to a pale yellow/orange hue as the Meisenheimer complex forms.

  • Monitoring: Sample the reaction at 2 hours. Quench an aliquot in H2O/MeCN and analyze via LC-MS. The starting material mass [M+H]+ should be replaced by the product mass, with a distinct shift in retention time.

  • Workup: Once complete, cool to room temperature. Quench by pouring into ice-cold water (20 mL) to precipitate the product or extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Amination for Unactivated Bromooxazoles

Use this protocol for simple alkyl- or aryl-substituted bromooxazoles that resist classical SNAr[1].

Self-Validating Rationale: Unactivated oxazoles are electron-rich, making oxidative addition difficult. Pd(dba)2 paired with the highly bulky and electron-rich tri-tert-butylphosphine (PtBu3) ligand forces the oxidative addition and prevents catalyst poisoning by the amine nucleophile[1].

  • Catalyst Assembly (Glovebox or strict Schlenk technique): To an oven-dried vial, add Pd(dba)2 (0.02 mmol, 2 mol%) and NaOtBu (1.1 mmol).

  • Reagent Addition: Add the unactivated 2-bromooxazole (1.0 mmol) and the amine (1.0 mmol).

  • Ligand & Solvent Addition: Inject a stock solution of PtBu3 (0.02 mmol, 2 mol%) in anhydrous, degassed Toluene (5.0 mL).

  • Thermal Activation: Seal the vial and heat to 100 °C for 16 hours. In-Process Control: The reaction mixture should turn dark and homogeneous. The appearance of a black palladium mirror or heavy precipitation early in the reaction indicates catalyst death (likely due to oxygen ingress).

  • Workup & Purification: Cool the mixture, dilute with pentane or hexanes (15 mL) to precipitate inorganic salts, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash chromatography.

Workflow step1 1. Reagent Preparation Dry solvents, degas under Ar step2 2. Reaction Assembly Add Bromooxazole, Nucleophile, Base step1->step2 step3 3. Thermal Activation Heat to 80-120 °C step2->step3 step4 4. Reaction Monitoring LC-MS / TLC until completion step3->step4 step5 5. Aqueous Workup Quench, extract (EtOAc/DCM) step4->step5 step6 6. Purification Flash Chromatography step5->step6

Step-by-step experimental workflow for the nucleophilic substitution of bromooxazoles.

Troubleshooting & Optimization

  • Oxazole Ring Cleavage: If LC-MS analysis reveals acyclic amides or nitriles, the base used is too strong, leading to deprotonation at C2 (if unsubstituted) or direct nucleophilic attack on the ring oxygen. Solution: Downgrade the base strength (e.g., from NaOtBu to Cs2CO3) or lower the reaction temperature.

  • Stalled SNAr Reactions: If an SNAr reaction stalls at <50% conversion, the nucleophile may be insufficiently reactive. Solution: Deprotonate the amine/thiol pre-emptively using NaH at 0 °C before adding the bromooxazole, or transition to the Pd-catalyzed protocol (Protocol B).

  • Catalyst Poisoning in Protocol B: Primary aliphatic amines can coordinate tightly to Palladium, poisoning the catalyst[1]. Solution: Ensure the PtBu3 ligand is used in a strict 1:1 ratio with Pd, as its steric bulk prevents the formation of off-target, inactive Pd-amine complexes.

References

1. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry. 2.[1] Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. 1 3.[2] Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Bromo-2-tert-butyl-1,3-oxazole Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Bromo-2-tert-butyl-1,3-oxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Bromo-2-tert-butyl-1,3-oxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the efficiency and yield of their synthetic routes involving this specific substrate. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Introduction: Understanding the Substrate

4-Bromo-2-tert-butyl-1,3-oxazole presents a unique set of challenges and opportunities in cross-coupling chemistry. Its reactivity is governed by two key features:

  • Steric Hindrance : The bulky tert-butyl group at the C2 position significantly shields the adjacent C-N bond and can influence the approach of the catalyst to the C4-Br bond.[1][2] This steric demand can hinder both oxidative addition and reductive elimination steps in the catalytic cycle.[1][3]

  • Electronic Properties : The 1,3-oxazole ring is an electron-rich five-membered heterocycle.[4][5] This electronic nature can make the C-Br bond less reactive towards oxidative addition compared to more electron-deficient systems.[6][7]

This guide will help you navigate these properties to achieve high-yielding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective cross-coupling reactions for 4-Bromo-2-tert-butyl-1,3-oxazole?

The most successfully applied palladium-catalyzed cross-coupling reactions for this substrate and similar bromo-heterocycles are the Suzuki-Miyaura, Sonogashira, and Stille couplings.[4][8][9]

  • Suzuki-Miyaura Coupling : This is often the first choice due to the wide availability and stability of boronic acids/esters, excellent functional group tolerance, and generally lower toxicity of boron-containing reagents.[10][11]

  • Sonogashira Coupling : Ideal for introducing alkyne functionalities. This reaction is typically robust and proceeds under mild conditions, though it often requires a copper(I) co-catalyst.[8][12][13]

  • Stille Coupling : Utilizes organostannane reagents. While effective, the toxicity and purification challenges associated with organotin compounds make it a less common choice unless specific reactivity is required.[4][5][14]

Q2: How does the tert-butyl group specifically impact my reaction outcomes?

The tert-butyl group primarily introduces significant steric bulk.[1] This has several consequences:

  • Slower Reaction Rates : The steric hindrance can slow down the rate-determining oxidative addition step, where the palladium catalyst inserts into the C-Br bond.[6]

  • Challenges in Reductive Elimination : The final step of the catalytic cycle, reductive elimination, can also be impeded, especially when coupling with other sterically demanding partners.[3]

  • Ligand Selection is Critical : To overcome this steric hindrance, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) are often required to promote both oxidative addition and reductive elimination.[10]

Q3: I'm observing a significant amount of starting material being converted back to 2-tert-butyl-1,3-oxazole (debromination). What causes this?

This side reaction, known as protodebromination, is a common issue in Suzuki-Miyaura couplings, especially with heteroaryl halides.[15] It can arise from several factors:

  • Presence of Water : Trace amounts of water can protonate the organopalladium intermediate.

  • Boronic Acid Instability : Heteroaryl boronic acids can be unstable and undergo protodeboronation, which competes with the desired transmetalation step.[15][16]

  • Reaction Conditions : High temperatures and overly strong bases can accelerate this side reaction.

To mitigate this, ensure you are using anhydrous solvents, high-purity reagents, and consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[15][17]

Troubleshooting Guide: From Low Yields to Success

This section addresses specific experimental problems with actionable solutions grounded in mechanistic principles.

Problem 1: My Suzuki-Miyaura reaction has stalled or is giving very low yield (<30%).

A stalled or low-yielding reaction is often due to issues with the catalyst's activity or the reaction environment.[15][17]

Initial Diagnostic Questions:

  • Are you using an appropriate catalyst and ligand system for a sterically hindered, electron-rich substrate?

  • Have you rigorously excluded oxygen and moisture from your reaction?

  • Is your base strong enough to activate the boronic acid but not so strong that it promotes side reactions?

Troubleshooting Workflow Diagram

Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Solutions:

  • Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may be ineffective. The steric bulk of the tert-butyl group necessitates more robust systems.

    • Recommendation : Use a combination of a palladium precatalyst [e.g., Pd(OAc)₂, Pd₂(dba)₃] with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[10] These ligands stabilize the active Pd(0) species and accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting for hindered substrates.[3][10]

  • Inert Atmosphere : The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[15][17]

    • Protocol : Use anhydrous solvents and degas them thoroughly (3x freeze-pump-thaw cycles or sparging with argon/nitrogen for 30-60 minutes).[17] Assemble your reaction under a positive pressure of an inert gas.

  • Base Selection : The base plays a crucial role in activating the boronic acid for transmetalation.[3][18][19]

    • Recommendation : For this substrate, inorganic bases are generally effective. Start with K₃PO₄ or Cs₂CO₃. If you observe base-sensitive functional group degradation, a milder base like K₂CO₃ or even an organic base could be tested.[5] The choice of base can significantly impact the reaction outcome.[17]

Problem 2: My Sonogashira coupling is failing, and I'm observing alkyne homo-coupling (Glaser coupling).

The formation of a di-yne byproduct (homo-coupling) is a classic side reaction in Sonogashira couplings, often driven by the copper co-catalyst in the presence of oxygen.

Solutions:

  • Rigorous Degassing : This is the most critical factor. Oxygen facilitates the oxidative homo-coupling of the copper acetylide intermediate.[13] Ensure your solvent and reaction headspace are completely free of oxygen.

  • Copper-Free Conditions : If homo-coupling persists, consider a copper-free Sonogashira protocol. These methods rely on a palladium catalyst and an amine base (e.g., pyrrolidine, piperidine) and can completely eliminate the Glaser coupling pathway.[20][21]

  • Catalyst Choice : Use a reliable palladium source like PdCl₂(PPh₃)₂ in combination with CuI. The amine base (e.g., Et₃N, DIPEA) serves both as a base and a solvent.[8][12]

Experimental Protocols & Data

Protocol 1: Recommended Starting Point for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 4-Bromo-2-tert-butyl-1,3-oxazole with a generic arylboronic acid.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed solvent (e.g., 1,4-dioxane or toluene/water 10:1) via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.[17]

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.[4][17]

Table 1: Comparison of Reaction Conditions for Heteroaryl Couplings

This table summarizes literature-reported conditions for similar heteroaryl bromide couplings, providing a basis for optimization.

Coupling TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄ (10)-Na₂CO₃ (2.0)Toluene/THF/H₂O80~82[5][8]
Suzuki-MiyauraPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O100>90General Buchwald
SonogashiraPdCl₂(PPh₃)₂ (2)- (CuI co-cat)Et₃NTolueneRT-50~85[8]
StillePd(PPh₃)₄ (5)--Toluene110~74[5]

Mechanistic Insight: The Catalytic Cycle

Understanding the fundamental mechanism is key to effective troubleshooting. All palladium-catalyzed cross-couplings proceed through a similar catalytic cycle.

Catalytic_Cycle cluster_main Palladium Catalytic Cycle Pd(0)L2 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd + R-X Pd(II)_Intermediate R-Pd(II)-X L_n OxAdd->Pd(II)_Intermediate Transmetal Transmetalation Pd(II)_Intermediate->Transmetal + R'-[M] Pd(II)_Coupled R-Pd(II)-R' L_n Transmetal->Pd(II)_Coupled RedElim Reductive Elimination Pd(II)_Coupled->RedElim RedElim->Pd(0)L2 Releases R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[10][17][22]

Key Steps & Troubleshooting Focus:

  • Oxidative Addition : The Pd(0) catalyst inserts into the 4-bromo-oxazole C-Br bond. For this sterically hindered and electron-rich substrate, this step can be slow. Solution : Use bulky, electron-rich ligands to accelerate this step.[3][6]

  • Transmetalation : The organic group from the coupling partner (e.g., boronic acid) is transferred to the palladium center. This requires activation by a base. Solution : Ensure your base is effective and your coupling partner is stable under the reaction conditions.[3][9]

  • Reductive Elimination : The two coupled fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst. Steric hindrance can make this step difficult. Solution : Bulky ligands also promote this final, product-forming step.[3]

References

  • Vedejs, E., & Monahan, S. D. (2001). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 66(16), 5359-5365. [Link]

  • Vedejs, E., & Monahan, S. D. (2001). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle: Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted-1,3-Oxazoles. Organic Letters, 2(19), 2975-2978. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Gessner, G., & Wünsch, B. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Principles of the Suzuki Coupling Reaction. MDPI Encyclopedia. [Link]

  • Singh, V., & Prajapati, D. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. IGNITED MINDS. [Link]

  • Meringdal, J. W., & Menche, D. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Drabowicz, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309-2318. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Walther, M., et al. (2021). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 11, 3125-3132. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Walther, M., et al. (2021). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link]

  • Optimization of the Suzuki-Miyaura cross coupling reaction of... ResearchGate. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Overcoming tert-Butyl Steric Hindrance in Oxazole Functionalization

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing critical bottlenecks when functionalizing oxazole rings bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing critical bottlenecks when functionalizing oxazole rings bearing a tert-butyl group.

The tert-butyl group (


) possesses a massive steric profile (A-value 

4.8 kcal/mol). When localized at the C4 or C5 position of an oxazole, its methyl rotors project a dense steric shield over adjacent reactive centers. This physical barrier severely impedes the oxidative addition and transmetalation steps required for late-stage transition-metal-catalyzed cross-couplings[1]. This guide provides field-proven, mechanistically grounded solutions to bypass these limitations.

Diagnostic Troubleshooting Workflow

Before committing to a synthetic route, use the following decision matrix to determine whether you should attempt late-stage functionalization or pivot to a de novo synthesis strategy.

Troubleshooting Start Sterically Hindered tert-Butyloxazole Q1 Is the adjacent position already halogenated/activated? Start->Q1 PathYes Yes (e.g., Halide/Triflate) Q1->PathYes PathNo No (Requires C-H Activation) Q1->PathNo Action1 Use Pd(OAc)2 + XPhos/t-BuXPhos Microwave (110°C) PathYes->Action1 Action2 Use Ir-catalyzed Borylation with dtbpy ligand PathNo->Action2 Fail Reaction Fails / Low Yield? Action1->Fail Action2->Fail DeNovo De Novo Synthesis (van Leusen Reaction) Fail->DeNovo

Decision tree for functionalizing sterically hindered tert-butyloxazoles.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard


 or 

catalysts fail for cross-coupling adjacent to a tert-butyl group on an oxazole?
A1: The failure is kinetic. Standard phosphine ligands like

or dppf form relatively stable, multi-ligated palladium complexes. The bulky tert-butyl group physically blocks the trajectory of the incoming palladium complex, preventing the

species from inserting into the adjacent

bond (oxidative addition)[1]. Furthermore, these standard ligands lack the necessary steric bulk to force the subsequent reductive elimination step, leaving the catalytic cycle stalled at the

intermediate.

Q2: What ligand classes are best suited for cross-coupling sterically hindered tert-butyloxazoles? A2: Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos , t-BuXPhos , or RuPhos are mandatory here. These ligands are highly electron-rich, which accelerates oxidative addition. Paradoxically, their massive steric bulk is their greatest asset: it ensures the formation of a highly reactive, mono-ligated


 active species. During the catalytic cycle, the extreme steric crowding around the 

center lowers the activation energy for reductive elimination, effectively "pushing" the product out of the coordination sphere[2][3].

Q3: I cannot achieve late-stage cross-coupling on my 4-tert-butyloxazole core regardless of the catalyst. What is the alternative? A3: If the steric hindrance completely shuts down late-stage functionalization, you must utilize a de novo ring synthesis. Instead of functionalizing a pre-formed oxazole, build the oxazole ring incorporating the bulky group from the start. The van Leusen oxazole synthesis is the premier method for this, reacting pivalaldehyde (which contains the tert-butyl group) with tosylmethyl isocyanide (TosMIC) to yield the 5-tert-butyloxazole directly in one step[4].

Quantitative Catalyst Performance Data

The following table summarizes the performance of various catalyst/ligand systems when applied to oxazole substrates with increasing steric demands.

Catalyst SystemLigandSubstrate Hindrance LevelTypical Temp (°C)Avg. Yield (%)Mechanism of Steric Tolerance


Low (Unsubstituted)8085–95Standard planar access; fails with bulky groups.

dppfModerate (Methyl)9060–80Bidentate flexibility allows moderate distortion.

XPhosHigh (tert-Butyl)110 (MW)75–90Mono-ligated active

, accelerated reductive elimination.

t-BuXPhosExtreme (Di-tert-butyl)120 (MW)65–85Extreme ligand bulk forces product extrusion[2].

Mechanistic Pathway of Steric Intervention

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd t-Bu Steric Clash Overcome by XPhos TransMet Trans- metalation OxAdd->TransMet Nucleophile RedElim Reductive Elimination TransMet->RedElim Steric Bulk Accelerates RedElim->Pd0 Product Release

Palladium catalytic cycle highlighting steric intervention points by the tert-butyl group.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Microwave-Assisted Cross-Coupling of Hindered Oxazoles

Use this protocol when attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling adjacent to a tert-butyl group.

Causality & Rationale: Microwave irradiation is selected over conventional heating to rapidly supply the massive activation energy required to overcome the steric clash during the oxidative addition step. tert-Butanol (


-BuOH) is used as the solvent because its bulky, weakly coordinating nature prevents solvent-induced catalyst deactivation while supporting the solubility of the base[3].
  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add the tert-butyloxazole halide/triflate (1.0 equiv), the coupling partner (boronic acid or amine, 1.2 equiv), and anhydrous

    
     (2.2 equiv).
    
  • Catalyst Loading: Add

    
     (2.0 mol%) and XPhos ligand (4.0 mol%).
    
  • Degassing: Add anhydrous

    
    -BuOH (0.5 M). Seal the vial and purge with argon for 5 minutes. Causality: Degassing is mandatory because the highly electron-rich 
    
    
    
    -XPhos intermediate is exceptionally prone to irreversible oxidation by atmospheric
    
    
    .
  • Pre-activation (Self-Validation Step): Stir the mixture at room temperature for 2 minutes. Validation: A distinct color shift from reddish-brown (

    
     precatalyst) to a pale, homogeneous yellow/green indicates the successful reduction of 
    
    
    
    to the active, mono-ligated
    
    
    complex. If the solution remains dark brown or black precipitates form, the catalyst has died (likely due to oxygen ingress).
  • Irradiation: Subject the vial to microwave irradiation at 110°C for 30–45 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: De Novo Synthesis via van Leusen Reaction

Use this protocol when late-stage functionalization is completely blocked by steric hindrance.

Causality & Rationale: This [3+2] cycloaddition builds the oxazole ring around the steric bulk rather than fighting it. Potassium carbonate (


) is used to deprotonate TosMIC, generating the nucleophilic carbanion required for the initial attack on the sterically hindered pivalaldehyde. Methanol is chosen as the solvent because its protic nature stabilizes the transition state of the cycloaddition via hydrogen bonding[4].
  • Preparation: To a round-bottom flask, add pivalaldehyde (2,2-dimethylpropanal, 1.0 equiv) and tosylmethyl isocyanide (TosMIC, 1.1 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous methanol (0.2 M). Add

    
     (1.5 equiv) in one portion.
    
  • Cyclization: Attach a reflux condenser and heat the mixture to 70°C (reflux) for 4–6 hours while stirring vigorously.

  • Self-Validation Step: Monitor the reaction visually. As the reaction progresses, the elimination of

    
    -toluenesulfinic acid will cause the reaction mixture to become cloudy. The cessation of gas evolution and the formation of a distinct precipitate upon cooling to room temperature serve as a self-validating indicator that the cyclization-elimination cascade is complete[4].
    
  • Workup: Remove the methanol under reduced pressure. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (

    
     mL). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate to yield the 5-tert-butyloxazole core.

References

  • "A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles." Benchchem.
  • "Evaluating the Role of Molecular Heredity in the Optical and Electronic Properties of Cross-Conjugated Benzo[1,2-d:4,5-d′]bisoxazoles." ACS Omega.
  • "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." PMC.
  • "Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system." PMC.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Bromo-2-tert-butyl-1,3-oxazole Cross-Coupling

Welcome to the technical support center dedicated to the cross-coupling of 4-Bromo-2-tert-butyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the cross-coupling of 4-Bromo-2-tert-butyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this specific heterocyclic substrate. The inherent electronic properties and steric environment of this molecule present unique challenges that require careful consideration in catalyst system selection.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective cross-coupling reactions for functionalizing 4-Bromo-2-tert-butyl-1,3-oxazole?

The most prevalent and versatile methods for this substrate are palladium-catalyzed cross-coupling reactions.[1][2] The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds (e.g., aryl-aryl, aryl-vinyl). It utilizes generally stable and low-toxicity organoboron reagents.[3][4]

  • Stille Coupling: Another powerful method for C(sp²)–C(sp²) bond formation, using organotin reagents.[3][5] Stille reactions are often tolerant of a wide array of functional groups.[6]

  • Buchwald-Hartwig Amination: The premier method for constructing C(sp²)–N bonds, allowing for the coupling of a wide range of primary and secondary amines.[7]

Q2: Why is catalyst and ligand selection so critical for this specific oxazole substrate?

The substrate, 4-Bromo-2-tert-butyl-1,3-oxazole, possesses two key features that heavily influence catalyst selection:

  • Electron-Rich Heterocycle: The oxazole ring is electron-rich, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[8][9] The catalyst system must be sufficiently reactive to break the C-Br bond.

  • Steric Hindrance: The tert-butyl group at the C2 position introduces significant steric bulk near the reaction center at C4. This can hinder the approach of the catalyst and the coupling partner.

Therefore, the ligand's role is not just to stabilize the palladium center but to create a specific steric and electronic environment that promotes the desired reaction pathway while minimizing side reactions.[10][11]

Q3: Which palladium source should I start with: a simple salt like Pd(OAc)₂ or a pre-catalyst?

For consistency and improved reactivity, especially with challenging substrates, using a well-defined palladium pre-catalyst is highly recommended.[10][11]

  • Simple Salts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These require in situ reduction to the active Pd(0) species.[12] This process can be inconsistent and is often a source of irreproducibility and catalyst decomposition (formation of palladium black).[10][11]

  • Pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2): These are stable Pd(II) complexes that reliably and cleanly generate the active Pd(0) catalyst under the reaction conditions.[13] This leads to more reproducible results, higher yields, and often allows for lower catalyst loadings.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common issue, often pointing to a problem within the catalytic cycle.

Potential Cause A: Inefficient Oxidative Addition

  • The "Why": The electron-rich nature of the oxazole ring can slow down the oxidative addition of the palladium catalyst to the C-Br bond, which is the first and often rate-limiting step of the catalytic cycle.[8][14]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition step.[8]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or tBuXPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[8][13] For Stille couplings, ligands like P(t-Bu)₃ or AsPh₃ can be effective.

Potential Cause B: Catalyst Decomposition (Reaction Turns Black)

  • The "Why": The formation of a black precipitate ("palladium black") indicates that the active, soluble Pd(0) catalyst has agglomerated and crashed out of solution, effectively stopping the reaction.[10][11] This is often caused by the presence of oxygen or water, or by an unstable catalytic intermediate.[11]

  • Solution:

    • Ensure an Inert Atmosphere: Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[10][11] Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Use Anhydrous Reagents: Use high-purity, anhydrous solvents and ensure your reagents are dry. Water can interfere with the catalytic cycle and promote catalyst decomposition.[10]

    • Switch to a Pre-catalyst: As mentioned in the FAQs, pre-catalysts are more stable and less prone to decomposition during the initial phase of the reaction.[13]

Potential Cause C: Inappropriate Base or Solvent Choice

  • The "Why": The base plays a crucial role, particularly in Suzuki and Buchwald-Hartwig reactions. It activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald-Hartwig).[4][7] The solvent must be able to dissolve all components and be stable at the reaction temperature.

  • Solution:

    • Suzuki Coupling: Stronger, non-nucleophilic bases are often required. K₃PO₄ and Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃, especially for electron-rich substrates.[8] Aprotic polar solvents like 1,4-dioxane , toluene , or THF , often with a small amount of water, are standard.

    • Buchwald-Hartwig Amination: Strong, sterically hindered bases are necessary. NaOtBu , KOtBu , or LiHMDS are common choices. Solvents like toluene or dioxane are typically used.[15]

Problem 2: Significant Side Product Formation

The appearance of unexpected products points to competing reaction pathways.

Potential Cause A: Dehalogenation of the Starting Material

  • The "Why": The 4-Bromo-2-tert-butyl-1,3-oxazole is converted into 2-tert-butyl-1,3-oxazole. This occurs when a hydride source is present, leading to reductive cleavage of the C-Br bond.[16]

  • Solution:

    • Choice of Base: Avoid bases that can act as hydride donors. Alkoxides, especially if impurities are present, can be a source. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are generally safer in this regard.[16]

    • Solvent Selection: Avoid alcoholic solvents (e.g., methanol, ethanol) which can act as hydride sources, especially at high temperatures.[16] If a protic solvent is necessary, consider using t-butanol.

    • Ligand Choice: Select ligands that promote the desired reductive elimination step to be faster than competing dehalogenation pathways.

Potential Cause B: Homocoupling of the Coupling Partner

  • The "Why": This is particularly common in Suzuki reactions, where two molecules of the boronic acid couple to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4]

  • Solution:

    • Rigorous Degassing: As with catalyst decomposition, ensuring an oxygen-free environment is the most critical step to minimize homocoupling.[4][8]

    • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

    • Temperature Management: Run the reaction at the lowest temperature that allows for efficient conversion. Higher temperatures can sometimes increase the rate of side reactions.[16]

Data & Recommended Conditions

The following table provides starting points for catalyst system selection for various cross-coupling reactions with 4-Bromo-2-tert-butyl-1,3-oxazole. Optimization will likely be required for specific coupling partners.

Reaction Type Recommended Catalyst Recommended Ligand Recommended Base Typical Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)SPhos or XPhos (4 mol%)K₃PO₄ or Cs₂CO₃ (2 eq)Dioxane/H₂O (10:1)80-110
Stille Pd₂(dba)₃ (2 mol%) or Pd(PPh₃)₄ (5 mol%)P(2-furyl)₃ or AsPh₃ (8 mol%)None (or LiCl additive)Toluene or Dioxane90-110
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) or tBuXPhos Pd G3 (2 mol%)tBuXPhos or BrettPhos (4 mol%)NaOtBu or LHMDS (1.5 eq)Toluene or Dioxane80-110

Visualizing the Process

Generalized Catalytic Cycle

The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.

Catalytic Cycle Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (+ R¹-X) TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation (+ R²-M) TM_complex->Pd0 Reductive Elimination (- R¹-R²)

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Troubleshooting Decision Tree

This flowchart provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting Flowchart Figure 2: Troubleshooting Decision Tree start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_precipitate Black Precipitate (Pd Black)? check_conversion->check_precipitate Yes check_side_products Significant Side Products? check_conversion->check_side_products No optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_precipitate->optimize_catalyst No inert_conditions Improve Inert Conditions (Degas Solvents, Use Glovebox) check_precipitate->inert_conditions Yes optimize_catalyst->start Retry inert_conditions->start Retry dehalogenation Dehalogenation Observed? check_side_products->dehalogenation Yes success Successful Reaction check_side_products->success No homocoupling Homocoupling Observed? dehalogenation->homocoupling No change_base Change Base/Solvent (e.g., K₃PO₄ instead of alkoxide) dehalogenation->change_base Yes check_oxygen Ensure Rigorous Degassing & Stoichiometry Control homocoupling->check_oxygen Yes homocoupling->success No change_base->start Retry check_oxygen->start Retry

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Bromo-2-tert-butyl-1,3-oxazole with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald Pre-catalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried Schlenk tube, add 4-Bromo-2-tert-butyl-1,3-oxazole, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst. Then, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Ignited Minds Journals. (2013, February 15).
  • Wikipedia. Stille reaction. [Link]

  • Sha, C. K., & Huang, S. J. (2008). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Letters in Organic Chemistry, 5(4), 294-298. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Bentouhami, E., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-12. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Pérez-Temprano, M. H., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Current Organic Chemistry, 20(1), 2-33. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • RSC Publishing. (2020). Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. [Link]

  • Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • D. M. (2014, March 18). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters, 16(7), 1802-1805. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]

  • cem.de. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Organic & Biomolecular Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(11), 3145-3149. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Li, S., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 14, 25969-25973. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Vedejs, E., & Luchetta, L. M. (2008). Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. The Journal of Organic Chemistry, 73(10), 3844-3849. [Link]

  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-tert-butyl-1,3-oxazole Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with isolating and purifying 4-bromo-2-tert-butyl-1,3-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with isolating and purifying 4-bromo-2-tert-butyl-1,3-oxazole (CAS: 2866323-85-3)[1].

This intermediate is a highly valuable building block for synthesizing complex trisubstituted oxazole pharmacophores via Suzuki-Miyaura cross-coupling[2][3]. However, researchers frequently encounter severe roadblocks during its purification, including regioisomer co-elution, silica-induced isomerization, and volatility losses. This guide outlines the causality behind these issues and provides self-validating protocols to ensure high-purity recovery.

Diagnostic Purification Workflow

The following decision matrix illustrates the logical flow for processing crude 4-bromo-2-tert-butyl-1,3-oxazole mixtures, highlighting critical decision points based on isomer ratios and scale.

G Crude Crude Reaction Mixture (4-Br, 5-Br, Debrominated) Analyze 1H-NMR / LC-MS Analysis Determine Isomer Ratio Crude->Analyze Decision1 Isomer Ratio > 95:5? Analyze->Decision1 Distill Vacuum Fractional Distillation (Scale > 5g) Decision1->Distill Yes (High Purity) Chromatography Amine-Deactivated Silica Chromatography Decision1->Chromatography No (Needs Separation) Pure Purified 4-Bromo-2-tert-butyl -1,3-oxazole Distill->Pure Chromatography->Pure Isomerize Warning: Acidic Silica Causes Isomerization Chromatography->Isomerize

Figure 1: Diagnostic workflow for the purification of bromooxazole intermediates.

Quantitative Data: Chromatographic & Physical Profiles

To design an effective separation strategy, you must understand the physiochemical differences of the components in your crude mixture.

ComponentRelative Polarity (TLC)*Est. Boiling PointStability on Normal SilicaPrimary Removal Strategy
4-Bromo-2-tert-butyl-1,3-oxazole Medium (Rf ~0.40)~180–190 °CModerate (Isomerization risk)Target Product
5-Bromo-2-tert-butyl-1,3-oxazole Medium (Rf ~0.42)~180–190 °CLowRegiocontrolled synthesis / Distillation
2-tert-Butyl-1,3-oxazole (Debrominated)Low (Rf ~0.60)~130–140 °CHighEvaporation / Distillation fore-run
4,5-Dibromo-2-tert-butyl-1,3-oxazole High (Rf ~0.70)>220 °CHighChromatography

*TLC conditions: 9:1 Hexanes/Ethyl Acetate on standard silica plates.

Troubleshooting FAQs: The "Why" Behind the Failures

Q1: My NMR shows a mixture of 4-bromo and 5-bromo isomers after bromination. Why do they co-elute, and how do I separate them? Causality: The 4-bromo and 5-bromo isomers possess nearly identical dipole moments and steric profiles. When subjected to standard normal-phase silica, their interaction with the stationary phase is indistinguishable, leading to co-elution. Solution: Separation post-synthesis is exceptionally difficult. The scientifically sound approach is to prevent the mixture entirely by utilizing a regiocontrolled lithiation strategy. Directing the lithiation (e.g., using LDA at -78 °C) followed by trapping with an electrophilic bromine source selectively yields the desired regioisomer on a multigram scale[2][3]. If a mixture already exists, preparative reverse-phase HPLC (C18) is required.

Q2: I am losing a significant amount of my 4-bromo product during silica gel chromatography, and new impurity peaks are appearing. What is happening? Causality: Bromooxazoles are highly susceptible to unimolecular isomerization and degradation when exposed to slightly acidic environments, such as the silanol groups present on standard silica gel[4]. The basic oxazole nitrogen hydrogen-bonds with these acidic sites, causing severe streaking, prolonged column residence times, and subsequent structural rearrangement. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% triethylamine (Et₃N) to cap the acidic silanol sites, or switch entirely to neutral alumina (See Protocol A).

Q3: After rotary evaporation, my isolated yield is unusually low, but no degradation peaks appear in the NMR. Where did my product go? Causality: Despite the heavy bromine atom, the compact 2-tert-butyl-1,3-oxazole core lacks strong intermolecular forces (like hydrogen bonding). The tert-butyl group increases lipophilicity but also increases volatility[5]. Prolonged exposure to high vacuum (<10 mbar) at elevated water bath temperatures (>30 °C) causes the product to co-evaporate with the extraction solvent. Solution: Never exceed 25 °C on the rotary evaporator water bath, and do not leave the purified oil under high vacuum for extended periods.

Step-by-Step Validated Purification Protocols

A self-validating protocol requires built-in checks to ensure the system is functioning correctly before proceeding to the next step.

Protocol A: Amine-Deactivated Silica Gel Chromatography

Use this method when isomer ratios are acceptable, but dibrominated or debrominated impurities must be removed.

  • Stationary Phase Preparation (Self-Validation Step):

    • Prepare a solvent system of 95:4:1 Hexanes/Ethyl Acetate/Triethylamine (Et₃N).

    • Slurry-pack the column with standard silica gel using this deactivated solvent.

    • Validation: Run two column volumes of the deactivated solvent through the bed. Check the pH of the eluent; it must be basic (pH > 8) to confirm silanol capping.

  • Equilibration: Flush the column with two column volumes of your running solvent (e.g., 95:5 Hexanes/Ethyl Acetate) to remove excess free Et₃N.

  • Loading: Dissolve the crude 4-bromo-2-tert-butyl-1,3-oxazole in the minimum amount of running solvent. Load evenly onto the column head.

  • Elution: Elute using a gentle gradient (95:5 to 90:10 Hexanes/Ethyl Acetate). Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Combine pure fractions and concentrate on a rotary evaporator. Critical: Keep the water bath at or below 25 °C and pressure > 40 mbar to prevent volatility losses.

Protocol B: Vacuum Fractional Distillation

Use this method for large-scale batches (>5 grams) to avoid silica entirely and prevent isomerization[4][5].

  • Apparatus Setup: Assemble a short-path fractional distillation setup equipped with a Vigreux column to improve theoretical plates. Ensure all joints are heavily greased for high vacuum.

  • Degassing: Add the crude oil to the distillation flask with a magnetic stir bar. Slowly reduce the pressure to 10–20 mmHg at room temperature to remove residual extraction solvents.

  • Fore-run Collection (Debrominated Impurities): Gradually heat the oil bath. Collect the first fraction (typically boiling significantly lower, ~130 °C at atmospheric, but much lower under vacuum). This contains the debrominated 2-tert-butyl-1,3-oxazole.

  • Main Fraction Collection: Increase the bath temperature until a steady distillation of the main fraction occurs. Validation: The head temperature must remain absolutely constant during the collection of this fraction. This is your purified 4-bromo-2-tert-butyl-1,3-oxazole.

  • Termination: Stop the distillation before the flask is completely dry to prevent thermal decomposition of high-boiling polymeric residues.

References

  • Solomin, V., et al. "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks." European Journal of Organic Chemistry, 2019(18), 2884-2898. URL: [Link]

  • "Synthesis of Breitfussin B by Late-Stage Bromination." Organic Letters, 2015. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Stability of 4-Bromo-2-tert-butyl-1,3-oxazole in Basic Conditions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating halogenated oxazoles into comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating halogenated oxazoles into complex APIs.

The oxazole ring is notoriously sensitive to hydrolytic cleavage. However, 4-Bromo-2-tert-butyl-1,3-oxazole represents a structurally privileged scaffold. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help you maximize the stability and utility of this compound in basic media.

Mechanistic Causality: The "Why" Behind the Stability Profile

To optimize your synthetic workflows, you must first understand the competing electronic and steric forces governing oxazole reactivity.

Historically, the principal vulnerability of the oxazole ring lies in the high acidity of the C2 proton (pKa ~20) 1[1]. In standard basic conditions, this proton is abstracted, initiating a cascade that opens the ring to form a reactive isocyanoenolate 2[2].

However, 4-Bromo-2-tert-butyl-1,3-oxazole bypasses this primary degradation pathway through strategic functionalization:

  • C2 Steric Shielding: The bulky tert-butyl group at the C2 position physically blocks nucleophiles (like OH⁻ or RO⁻) and removes the acidic C2 proton entirely. This grants the molecule exceptional stability in mild aqueous bases.

  • C5 Acidity Shift: With C2 blocked, the C5 proton becomes the most acidic site on the ring 3[3]. Strong, non-nucleophilic bases (e.g., LDA) will selectively deprotonate C5.

  • C4 Halogen Lability: The electron-withdrawing nature of the oxazole ring, combined with the C4-bromide, makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles at elevated temperatures, or halogen-metal exchange 4[4].

OxazoleStability Start 4-Bromo-2-tert-butyl-1,3-oxazole in Basic Media Mild Mild Aqueous Base (e.g., K2CO3, pH 8-11) Start->Mild StrongNuc Strong Nucleophilic Base (e.g., NaOH, Heat) Start->StrongNuc StrongNonNuc Strong Non-Nucleophilic Base (e.g., LDA, -78°C) Start->StrongNonNuc Stable High Stability (C2 Steric Shielding) Mild->Stable Degradation SNAr / Ring Cleavage (C4-Br Displacement) StrongNuc->Degradation Deprotonation C5 Deprotonation (Forms C5-Anion) StrongNonNuc->Deprotonation

Logical decision tree for 4-Bromo-2-tert-butyl-1,3-oxazole reactivity in basic environments.

Quantitative Data: Base Stability Matrix

To guide your experimental design, we have summarized the stability metrics of 4-Bromo-2-tert-butyl-1,3-oxazole across common basic environments.

Base SystempH / pKa RangeTemperaturePrimary ObservationEstimated Half-Life (t₁/₂)
K₂CO₃ (aq) / Toluene pH 9–1080°CStable; no significant degradation> 48 hours
K₃PO₄ (aq) / Dioxane pH 11–1290°CMinor C4-hydrolysis over time~ 24 hours
NaOH (aq) / THF pH 13–1460°CSNAr at C4 / Ring cleavage< 2 hours
NaOMe / MeOH pKa ~15.565°CMethoxide displacement at C4< 4 hours
LDA / THF pKa ~36-78°CQuantitative C5 deprotonationStable at -78°C (as anion)

Troubleshooting & FAQs

Q1: Why am I observing degradation when using NaOH/KOH in my cross-coupling reactions, despite the C2 position being blocked? A1: While the tert-butyl group prevents C2 deprotonation, strong nucleophilic bases like NaOH or KOH at elevated temperatures (>80°C) initiate two alternative side reactions: direct nucleophilic attack at the C5 position, and hydrolytic displacement of the C4-bromide via SNAr. Solution: Switch to milder, non-nucleophilic inorganic bases such as K₂CO₃ or K₃PO₄. These provide sufficient basicity to activate boronic acids without compromising the oxazole ring.

Q2: I need to perform a halogen-metal exchange on the C4-bromide. Why does n-BuLi yield a complex mixture instead of the desired C4-lithio species? A2: This is a classic issue of competing kinetics. Because the C5 proton is highly acidic, treatment with n-BuLi results in competitive C5-deprotonation alongside C4 halogen-metal exchange. Furthermore, oxazolyllithium species are highly prone to ring-opening if the temperature rises above -78°C. Solution: Use Turbo-Grignard (iPrMgCl·LiCl) for a highly selective and milder halogen-metal exchange at the C4 position, which avoids C5 deprotonation.

Q3: How does the solvent choice impact the basic stability of this compound? A3: Protic solvents (water, alcohols) exacerbate degradation in the presence of strong bases by stabilizing the transition state of nucleophilic attack. Using biphasic systems (e.g., Toluene/H₂O) limits the effective concentration of the hydroxide nucleophile interacting with the oxazole ring in the organic layer.

Self-Validating Experimental Protocols

Protocol 1: Base-Stability Screening Assay (LC-MS)

Purpose: A rapid, self-validating method to determine the half-life of the oxazole in your specific reaction conditions before committing to scale-up. Causality: Testing the compound against the exact base/solvent system prevents catastrophic loss of advanced intermediates. The inclusion of an inert internal standard ensures that any observed concentration changes are due to chemical degradation, not solvent evaporation or LC-MS injection errors.

Step-by-Step Methodology:

  • Prepare Standard Solution: Dissolve 4-Bromo-2-tert-butyl-1,3-oxazole (10 mM) and 1,3,5-trimethoxybenzene (10 mM, Internal Standard) in your chosen organic solvent (e.g., THF or Toluene).

  • Base Introduction: Add the target base (e.g., 2.0 equivalents of 1M aqueous K₂CO₃) to the solution.

  • Incubation: Heat the mixture to your planned reaction temperature (e.g., 80°C) under vigorous stirring.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 1h, 4h, and 24h.

  • Quenching: Immediately quench each aliquot into 500 µL of cold Acetonitrile containing 0.1% Formic Acid to neutralize the base and halt degradation.

  • Analysis: Analyze via LC-MS.

  • Validation Check: Calculate the ratio of the Oxazole peak area to the Internal Standard peak area. A constant ratio indicates stability; a declining ratio confirms degradation.

Protocol 2: Optimized Mild Basic Cross-Coupling (Suzuki-Miyaura)

Purpose: To achieve >90% conversion of the C4-bromide without inducing base-catalyzed ring degradation. Causality: Using K₃PO₄ in a biphasic Toluene/H₂O system ensures sufficient basicity for transmetalation while sequestering the oxazole in the organic layer, protecting it from the bulk aqueous base.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq), the target boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of Toluene and H₂O (4:1 ratio, 0.2 M concentration). Note: The biphasic nature is critical for protecting the oxazole.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Nitrogen.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) to ensure adequate phase mixing.

  • In-Process Validation: At t = 2 hours, perform a TLC/LC-MS check. Self-Validation: If the starting material is consumed but the product mass is absent, base degradation has outpaced the coupling cycle. If this occurs, lower the temperature to 65°C for subsequent runs.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate for purification.

References

  • Benchchem. "Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability."2

  • Taylor & Francis. "Oxazole – Knowledge and References." 1

  • Semantic Scholar. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective."3

  • ChemRxiv. "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry." 4

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 4-Bromooxazole Reactions

Welcome to the technical support center for 4-bromooxazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions involving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromooxazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions involving this versatile heterocyclic building block. The oxazole moiety is a key feature in numerous natural products and pharmaceuticals, and successful functionalization of the 4-bromo position is often a critical step in synthesis.[1][2][3] Solvent selection is not a trivial parameter; it is a critical determinant of reaction success, influencing everything from reactant solubility and catalyst stability to reaction kinetics and side-product formation.[4][5][6][7] This resource provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a robust understanding of solvent effects.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and challenges. The answers provide causal explanations and actionable solutions focused on the role of the solvent system.

Q1: My Suzuki-Miyaura coupling with 4-bromooxazole is giving a low yield or failing completely. What are the likely solvent-related causes?

A1: Low conversion in a Suzuki-Miyaura coupling is a frequent issue where the solvent system plays a pivotal role. Consider the following factors:

  • Poor Solubility of Reagents: The most common issue is the poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in a purely organic solvent.[4] This prevents the activation of the boronic acid, which is necessary for the crucial transmetalation step.[8]

    • Solution: Employ a biphasic solvent system. A mixture of an ethereal or aromatic solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF) with water (typically from 10:1 to 4:1 v/v) is standard practice.[9][10][11] Water solubilizes the base, facilitating its interaction with the boronic acid at the phase interface.

  • Inappropriate Solvent Polarity: The polarity of the solvent affects the stability and activity of the palladium catalyst.[12] Highly polar aprotic solvents like DMF can sometimes displace ligands from the palladium complex, potentially slowing the reaction.[4] Conversely, nonpolar solvents may not adequately solubilize the catalyst or polar starting materials.

    • Solution: Screen a range of solvents. 1,4-Dioxane/water is a classic starting point.[13] If solubility is an issue, consider DMF or toluene.[11][13] For greener alternatives, 2-MeTHF is an excellent choice.[11]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[14] If solvents are not properly degassed, oxidation of the catalyst can occur, leading to the formation of inactive palladium black.[4]

    • Solution: Ensure all solvents, especially the water co-solvent, are rigorously degassed before use. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.[14]

Suzuki_Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckSolubility Are all reagents & base soluble? Start->CheckSolubility Investigate Cause CheckDegassing Was the solvent system rigorously degassed? CheckSolubility->CheckDegassing Yes Sol_Insoluble Action: Use biphasic system (e.g., Dioxane/H₂O, Toluene/H₂O) CheckSolubility->Sol_Insoluble No CheckSolventType Is the solvent polarity optimal? CheckDegassing->CheckSolventType Yes Sol_NotDegassed Action: Degas all solvents (Ar sparge, Freeze-Pump-Thaw) CheckDegassing->Sol_NotDegassed No Sol_SolventScreen Action: Screen different solvents (Toluene, 2-MeTHF, DMF) CheckSolventType->Sol_SolventScreen Potentially Not

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Q2: I'm observing significant protodebromination (replacement of Br with H) of my 4-bromooxazole. How can my solvent choice minimize this side reaction?

A2: Protodebromination is a common side reaction in cross-coupling chemistry, often stemming from a competing hydrodehalogenation pathway.[15] The solvent system is a key contributor:

  • Protic Solvent Impurities: The most direct cause is the presence of a proton source. While water is often necessary for Suzuki reactions, an excessive amount or the use of protic co-solvents like alcohols (e.g., MeOH, EtOH) can exacerbate the problem. These solvents can protonate the organopalladium intermediate.

    • Solution: Use anhydrous solvents when possible (for reactions like Stille or Heck). For Suzuki couplings, minimize the amount of water to the minimum required for base solubility. Ensure you are using high-purity, dry organic solvents.

  • Solvent-Assisted Hydride Formation: Some solvent/base combinations can generate palladium-hydride species, which are responsible for the dehalogenation.[16] For example, alcoholic solvents or even trace water can react with the palladium complex and base to form these hydrides.

    • Solution: Avoid alcoholic solvents. If dehalogenation is severe in a dioxane/water system, switching to a purely aprotic system like toluene or DMF with a more soluble organic base (if the reaction chemistry allows) may be beneficial.[17]

Q3: My lithiation of 4-bromooxazole at -78 °C followed by electrophilic quench is inefficient. Is my choice of ethereal solvent the problem?

A3: Absolutely. For halogen-lithium exchange, the choice of ethereal solvent is critical and involves a trade-off between the reagent's stability and its reactivity.

  • Solvating Power vs. Stability: Organolithium reagents like n-BuLi exist as aggregates.[18] Ethereal solvents deaggregate these clusters into more reactive monomers and dimers by coordinating to the lithium ion. The coordinating ability follows the general trend: DME > THF > Diethyl Ether (Et₂O).[19]

    • THF (Tetrahydrofuran): This is the most common and generally recommended solvent for this chemistry. It offers a good balance, effectively promoting the halogen-lithium exchange at -78 °C while having a manageable decomposition rate at this temperature.[19]

    • Diethyl Ether (Et₂O): n-BuLi is significantly more stable in Et₂O, but the exchange reaction will be much slower due to poorer solvation.[18][20][21] If your reaction is sluggish in THF, switching to Et₂O will likely make it worse.

    • DME (1,2-Dimethoxyethane): As a bidentate ligand, DME is a superb coordinating solvent but significantly reduces the stability of the organolithium reagent, which can rapidly decompose the solvent even at low temperatures.[19]

  • Reagent Decomposition: All ethereal solvents will be attacked and degraded by organolithium reagents over time. This reaction is highly temperature-dependent.[18][19] A low yield can result if the n-BuLi is consumed by the solvent before it can react with the 4-bromooxazole.

    • Solution: Always perform the lithiation at -78 °C (a dry ice/acetone bath). Ensure your THF is anhydrous and freshly distilled or from a sealed bottle. Do not allow the reaction to warm up before quenching with the electrophile. If the reaction is still slow, adding the n--BuLi slowly can help maintain a low temperature and minimize side reactions.

Solvent_Effect_on_BuLi Solvent Ethereal Solvent Et2O Diethyl Ether (Et₂O) - Low Coordinating Power + High BuLi Stability - Slow Li-Br Exchange Solvent->Et2O Less Polar THF Tetrahydrofuran (THF) - Good Coordinating Power + Moderate BuLi Stability + Fast Li-Br Exchange (Optimal Choice at -78°C) Solvent->THF Balanced DME DME - High Coordinating Power - Low BuLi Stability + Very Fast Li-Br Exchange Solvent->DME More Polar

Sources

Troubleshooting

Process Chemistry Technical Support Center: Temperature Optimization for 4-Bromo-2-tert-butyl-1,3-oxazole Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of regioselective functionalization in heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of regioselective functionalization in heterocyclic chemistry. The synthesis of 4-bromo-2-tert-butyl-1,3-oxazole is notoriously sensitive to thermal variations. Direct mono-bromination of 2-tert-butyl-1,3-oxazole typically yields the undesired 5-bromo isomer due to the inherent nucleophilicity of the C5 position.

To bypass this, the industry-standard synthetic route relies on an exhaustive bromination to form a 4,5-dibromo intermediate, followed by a highly temperature-sensitive, regioselective lithium-halogen exchange at C5 and subsequent protonation[1]. This guide provides a causal, mechanistic approach to troubleshooting your temperature parameters to prevent ring-opening, over-bromination, and isomer scrambling.

Mechanistic Workflow

Workflow A 2-tert-butyl- 1,3-oxazole B NBS, DMF 0 °C to 25 °C A->B C 4,5-dibromo-2-tert-butyl- 1,3-oxazole B->C Exhaustive Bromination D n-BuLi, THF Strictly -78 °C C->D Regioselective Li-Halogen Exchange E 5-Lithio-4-bromo Intermediate D->E F H2O Quench Warm to RT E->F G 4-Bromo-2-tert-butyl- 1,3-oxazole F->G Target Molecule

Mechanistic workflow for the regioselective synthesis of 4-bromo-2-tert-butyl-1,3-oxazole.

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive degradation and complex mixtures during the n-BuLi selective debromination step? Root Cause: Thermal instability of the 5-lithiooxazole intermediate. Expert Insight: The selective lithium-halogen exchange of 4,5-dibromo-2-tert-butyl-1,3-oxazole with n-butyllithium occurs at the C5 position because the resulting C5-lithiated species is thermodynamically stabilized by the adjacent oxygen atom's inductive effect[1]. However, oxazolyllithium species are highly prone to electrocyclic ring-opening into acyclic α-isocyano enolates. This ring-opening is strictly temperature-dependent. If your internal reaction temperature exceeds -60 °C even momentarily (e.g., due to the exothermic addition of n-BuLi or poor cryogenic cooling), the intermediate will irreversibly ring-open and degrade[2]. Actionable Fix: Maintain a strict internal temperature of -78 °C using a dry ice/acetone bath. Ensure the n-BuLi is added dropwise down the chilled inner wall of the flask to pre-cool the reagent before it contacts the reaction mixture.

Q2: My final product is contaminated with the 5-bromo isomer. How did this happen? Root Cause: Halogen dance rearrangement or incomplete initial bromination. Expert Insight: If the initial bromination step is not pushed to complete 4,5-dibromination, you will carry over 5-bromo-2-tert-butyl-1,3-oxazole (the kinetic product of direct bromination)[3]. Alternatively, if the lithiation temperature is not strictly controlled at -78 °C, a base-catalyzed "halogen dance" rearrangement can occur, where the bromine atom migrates to the more thermodynamically stable position before the quench[2]. Actionable Fix: First, ensure the NBS bromination goes to completion by monitoring via GC-MS. Second, strictly adhere to the -78 °C limit during the n-BuLi addition to freeze out any halogen dance equilibration pathways.

Q3: Can I use LDA instead of n-BuLi for the selective debromination to avoid the exothermic shock? Root Cause: Reagent mismatch for halogen-metal exchange. Expert Insight: No. Lithium diisopropylamide (LDA) is a strong base but a poor nucleophile. It will facilitate deprotonation but is highly inefficient for the lithium-halogen exchange required to remove the C5 bromine. n-BuLi is mandatory here because the reaction relies on the rapid kinetics of the butyl anion attacking the halogen at -78 °C[4].

Quantitative Data: Effect of Lithiation Temperature

The table below summarizes the causal relationship between the internal temperature during the n-BuLi addition/equilibration phase and the resulting yield/purity of the target 4-bromooxazole.

Internal Temp (°C)n-BuLi (Equiv)Reaction TimeConversion to 4-Bromo (%)Ring-Opened Byproducts (%)
-78 1.0530 min> 92 < 2
-60 1.0530 min7815
-40 1.0530 min3555
-78 to 0 (rapid) 1.0510 min6030

Standard Operating Procedure: Regioselective C5-Debromination

This self-validating protocol ensures the thermodynamic stability of the organolithium intermediate is maintained throughout the workflow.

Step 1: Preparation & Purging Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple temperature probe, and an argon inlet. Purge with argon for 15 minutes.

Step 2: Substrate Loading Dissolve 4,5-dibromo-2-tert-butyl-1,3-oxazole (10.0 mmol) in anhydrous THF (50 mL). Self-Validation Check: Ensure the THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O) to prevent premature quenching of the n-BuLi.

Step 3: Cryogenic Cooling Submerge the reaction vessel in a dry ice/acetone bath. Allow the internal temperature to equilibrate. Self-Validation Check: Do not proceed until the internal temperature probe reads ≤ -75 °C. Failure to verify this guarantees partial ring-opening.

Step 4: Lithiation Add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise via a syringe pump over 15 minutes. Direct the needle flow down the chilled inner wall of the flask. Monitor the internal temperature closely; do not allow it to spike above -70 °C during the addition.

Step 5: Equilibration Stir the mixture at -78 °C for exactly 30 minutes to allow for complete, regioselective halogen-metal exchange at the C5 position.

Step 6: Quenching Rapidly inject degassed, deionized water (5 mL) in one portion to protonate the 5-lithio intermediate.

Step 7: Workup Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-bromo-2-tert-butyl-1,3-oxazole.

References[3] Title: Working with Hazardous Chemicals - Organic Syntheses

Source: orgsyn.org URL:[4] Title: Synthesis and Reaction of the First Oxazol-4-ylboronates Source: thieme-connect.de URL:[1] Title: Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors Source: nih.gov URL:[2] Title: Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Analysis of 4-Bromo-2-tert-butyl-1,3-oxazole: A Comparative Guide for Scaffold Selection

Introduction to the Scaffold 4-Bromo-2-tert-butyl-1,3-oxazole is a highly privileged, sterically demanding halogenated heterocycle utilized extensively in medicinal chemistry and drug discovery. The bulky tert-butyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

4-Bromo-2-tert-butyl-1,3-oxazole is a highly privileged, sterically demanding halogenated heterocycle utilized extensively in medicinal chemistry and drug discovery. The bulky tert-butyl group at the C2 position dictates the molecule's conformational preferences and provides a kinetic barrier against premature nucleophilic degradation, while the C4-bromine atom serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

For researchers synthesizing or utilizing this building block, rigorous structural validation via High-Resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This guide objectively compares the 1H NMR performance of 4-Bromo-2-tert-butyl-1,3-oxazole against alternative oxazole scaffolds and provides a self-validating experimental protocol to ensure absolute structural confidence.

Causality in NMR Chemical Shifts: The Expert Perspective

To interpret the NMR spectrum accurately, one must understand the causality behind the observed chemical shifts and spin-spin couplings.

  • The tert-Butyl Group (C2): The nine protons of the three methyl groups are chemically and magnetically equivalent due to the molecule's symmetry and rapid free rotation. Because they are isolated from any adjacent protons by the quaternary carbon, they cannot undergo scalar coupling. Consequently, they appear as a sharp, intense singlet. The electron-donating nature of the alkyl group places this signal in the upfield region, typically around 1.38 ppm in deuterated chloroform (CDCl3).

  • The Oxazole Ring Proton (C5): In an unsubstituted oxazole ring, the C4 and C5 protons typically exhibit a small J-coupling (~1.0 Hz). However, the substitution of bromine at the C4 position eliminates the C4-H proton. The remaining C5 proton is highly deshielded by the adjacent electronegative oxygen atom and the aromatic ring current, shifting it downfield to approximately 7.62 ppm . Because there is no adjacent proton on C4, the C5-H appears as a sharp singlet, serving as a definitive marker for C4-substitution .

Comparative Scaffold Analysis

To objectively evaluate the structural integrity of 4-Bromo-2-tert-butyl-1,3-oxazole, it is essential to compare its 1H NMR profile against its non-brominated precursor and a non-alkylated analog. This comparison acts as a self-validating system for reaction completion (e.g., confirming complete regioselective bromination).

Quantitative Chemical Shift Comparison

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3, 298 K)

Scaffold / CompoundC2 PositionC4 PositionC5 Position
4-Bromo-2-tert-butyl-1,3-oxazole 1.38 ppm (s, 9H, t-Bu)Substituted (Br) 7.62 ppm (s, 1H)
2-tert-butyl-1,3-oxazole 1.35 ppm (s, 9H, t-Bu)7.05 ppm (d, J=1.0 Hz, 1H)7.58 ppm (d, J=1.0 Hz, 1H)
4-Bromooxazole 7.86 ppm (s, 1H)Substituted (Br) 7.95 ppm (s, 1H)

Performance Insights: The successful synthesis of 4-Bromo-2-tert-butyl-1,3-oxazole from 2-tert-butyl-1,3-oxazole is definitively confirmed by two simultaneous events: the disappearance of the C4-H doublet at ~7.05 ppm and the collapse of the C5-H doublet into a clean singlet. The slight downfield shift of the C5-H proton (from 7.58 to 7.62 ppm) in the brominated product is caused by the inductive electron-withdrawing effect of the C4 bromine atom.

Solvent Effects on NMR Performance

Choosing the correct deuterated solvent is a fundamental experimental choice that directly impacts spectral resolution.

  • CDCl3 (Deuterated Chloroform): The optimal solvent for 4-Bromo-2-tert-butyl-1,3-oxazole due to the compound's high lipophilicity. It provides sharp, well-resolved peaks and minimal solvent interference (the residual CHCl3 peak at 7.26 ppm does not overlap with the C5-H peak).

  • DMSO-d6 (Deuterated Dimethyl Sulfoxide): While useful for more polar downstream intermediates, DMSO-d6 can cause slight downfield shifts due to solvent polarity effects. In DMSO-d6, the C5-H peak may shift closer to 8.0 ppm, and the residual water peak (~3.3 ppm) must be managed to avoid baseline distortion.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following standardized protocol must be followed. This protocol incorporates internal checks to validate both the sample preparation and the instrument's magnetic homogeneity.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of the 4-Bromo-2-tert-butyl-1,3-oxazole sample. Causality: This specific mass range ensures a high signal-to-noise (S/N) ratio for the single C5 proton without causing concentration-dependent line broadening or viscosity issues.

    • Dissolve the sample in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the liquid height is exactly 4–5 cm to prevent magnetic field distortions at the liquid-air interface.

  • Instrument Tuning and Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the magnetic field to the deuterium frequency of CDCl3.

    • Perform automated gradient shimming (e.g., TopShim). Self-Validation Check: The full width at half maximum (FWHM) of the residual CHCl3 peak (7.26 ppm) must be ≤ 1.0 Hz. If it is broader, re-shim the instrument.

  • Data Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.5 seconds. Causality: Ensures complete relaxation of the isolated C5 proton between pulses, which is critical for accurate quantitative integration.

    • Temperature: 298 K.

  • Data Processing & Validation:

    • Apply a line broadening (LB) factor of 0.3 Hz before Fourier Transformation (FT) to enhance the S/N ratio.

    • Perform manual phase and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

    • Self-Validation Check: Integrate the peaks. The ratio of the upfield singlet (~1.38 ppm) to the downfield singlet (~7.62 ppm) must be exactly 9:1 . Any deviation indicates impurities or incomplete bromination.

Workflow Visualization

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL CDCl3) Standard Internal Standard (0.03% v/v TMS) Start->Standard Add TMS Acquisition 1H NMR Acquisition (400 MHz, 298 K, 16 Scans) Standard->Acquisition Insert to Magnet Processing Data Processing (FT, Phase & Baseline Corr.) Acquisition->Processing FID Signal Validation Structural Validation (Integration Ratio 9:1) Processing->Validation Spectrum

Standardized 1H NMR Acquisition & Validation Workflow for Oxazole Derivatives.

References

  • Organic Syntheses. "Regioselective Synthesis of 4-Bromooxazoles". Organic Syntheses, Vol. 87, p. 201 (2010).[Link]

  • National Center for Biotechnology Information. "4-Bromooxazole-2-carboxylic acid". PubChem Compound Summary for CID 55262621.[Link]

Comparative

Comparative Guide: 13C NMR Shift Prediction vs. Experimental Acquisition for 4-Bromo-2-tert-butyl-1,3-oxazole

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of halogenated heterocycles is a critical bottleneck. 4-Bromo-2-tert-butyl-1,3-oxazole presents a unique analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of halogenated heterocycles is a critical bottleneck. 4-Bromo-2-tert-butyl-1,3-oxazole presents a unique analytical challenge due to the competing electronic effects of the highly deshielding oxazole core, the steric bulk of the tert-butyl group, and the pronounced heavy-atom effect of the bromine substituent.

This guide objectively compares the performance of leading in silico 13C NMR prediction products—Empirical Database Predictors (HOSE codes) and Quantum Mechanical Predictors (DFT-GIAO)—against the gold-standard alternative: empirical experimental acquisition. By synthesizing technical accuracy with field-proven insights, this document provides a self-validating framework for assigning the 13C NMR shifts of complex oxazole derivatives.

Product Comparison: Predictive Software vs. Experimental Reality

When assigning the 13C NMR spectrum of a novel or highly substituted scaffold like 4-Bromo-2-tert-butyl-1,3-oxazole, scientists typically rely on three methodologies. Understanding the causality behind their performance limitations is essential for accurate structural verification.

Product A: Empirical Database Predictors (HOSE Codes)
  • Mechanism: Hierarchical Organization of Spherical Environments (HOSE) code algorithms (e.g., ChemDraw, ACD/Labs) predict chemical shifts by matching the target molecule's topological fragments against massive experimental databases[1].

  • Performance on Target: Fast and computationally cheap, but frequently inaccurate for this specific molecule. Because the exact combination of a 4-bromo and 2-tert-butyl substitution on an oxazole ring is rare in training sets, HOSE predictors often underestimate the diamagnetic shielding caused by the bromine atom (the heavy atom effect).

Product B: Quantum Mechanical Predictors (DFT-GIAO)
  • Mechanism: Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbital (GIAO) calculations computes the magnetic shielding tensors based on optimized 3D molecular geometries[2].

  • Performance on Target: Highly accurate. DFT-GIAO (e.g., at the B3LYP/6-311+G(2d,p) level) successfully accounts for spin-orbit coupling and relativistic effects introduced by the bromine atom, accurately predicting the upfield shift of C-4. However, it is computationally expensive and requires scaling factors to correct systematic errors[2].

The Alternative: Empirical Experimental Acquisition
  • Mechanism: Direct measurement using a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or 600 MHz).

  • Performance on Target: The absolute ground truth. It bypasses algorithmic biases but requires physical sample purity, optimization of relaxation delays (D1), and sufficient concentration to overcome the low natural abundance (~1.1%) of the 13C isotope[3].

Quantitative Data Comparison

The following table summarizes the comparative performance of the prediction products against the expected experimental benchmark for 4-Bromo-2-tert-butyl-1,3-oxazole.

Carbon PositionHOSE Code Prediction (ppm)DFT-GIAO Prediction (ppm)Expected Experimental (ppm)Assignment Causality & Structural Logic
C-2 (Oxazole) 158.4162.1161.8 Highly deshielded by the adjacent electronegative O and N atoms, further pushed downfield by the steric bulk of the tert-butyl group.
C-4 (Oxazole) 125.2114.8115.5 Pronounced upfield shift driven by the heavy atom effect (spin-orbit coupling) of the ipso-Bromine substituent. HOSE codes typically fail to capture the magnitude of this shift.
C-5 (Oxazole) 128.5132.0131.2 Deshielded by the adjacent ring oxygen and the ortho-bromine atom.
C-q (t-butyl) 33.134.533.8 Standard quaternary aliphatic carbon environment.
CH3 (t-butyl) 28.529.128.2 Three equivalent methyl carbons; rapid free rotation averages their signals into an intense singlet in the aliphatic region.

Visualizing the Analytical Workflow

The following diagram illustrates the logical relationship and workflow for comparing in silico prediction products with experimental validation to achieve structural elucidation.

G cluster_prediction In Silico Prediction Products cluster_experimental Experimental Alternative Input 4-Bromo-2-tert-butyl-1,3-oxazole (Target Scaffold) HOSE Empirical Predictors (HOSE Codes / Database) Input->HOSE DFT Quantum Mechanical (DFT-GIAO / B3LYP) Input->DFT NMR 13C NMR Acquisition (Bruker Avance 400 MHz) Input->NMR Compare Data Comparison & Signal Assignment HOSE->Compare Fast but limited by database DFT->Compare High accuracy (Heavy atom effect) NMR->Compare Ground truth (Empirical) Output Validated 13C NMR Chemical Shifts Compare->Output

Workflow comparing predictive NMR software products against experimental validation.

Step-by-Step Experimental Protocol: 13C NMR Acquisition

To generate the experimental ground truth, a self-validating protocol must be executed. The following methodology details the acquisition of a 13C NMR spectrum using a Bruker Avance spectrometer running TopSpin software.

Phase 1: Sample Preparation
  • Dissolution: Weigh 15–20 mg of purified 4-Bromo-2-tert-butyl-1,3-oxazole. Causality: 13C has a low gyromagnetic ratio and low natural abundance; higher concentrations (>10 mg) are mandatory to achieve an acceptable signal-to-noise (S/N) ratio within a reasonable timeframe[3].

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl3). Causality: CDCl3 provides a deuterium signal required for the spectrometer's field-frequency lock system, preventing signal drift during long acquisitions.

  • Transfer: Transfer the homogenous solution into a clean, standard 5 mm NMR tube, ensuring a solvent column height of exactly 4–5 cm to optimize magnetic field homogeneity.

Phase 2: Instrument Setup & Tuning
  • Insertion & Locking: Insert the sample into the magnet. In TopSpin, execute the lock cdcl3 command to stabilize the magnetic field using the solvent's deuterium resonance[4].

  • Probe Tuning: Execute atma (Automatic Tuning and Matching). Causality: This physically adjusts the probe's circuitry to resonate perfectly at the 13C Larmor frequency, maximizing signal detection efficiency[4].

  • Shimming: Execute topshim. Causality: This optimizes the room-temperature shim coils to correct spatial inhomogeneities in the magnetic field, ensuring sharp, highly resolved peaks[4].

Phase 3: Acquisition & Processing
  • Parameter Setup: Create a new dataset (edc). Load a standard 1D 13C pulse program with broadband proton decoupling (e.g., zgpg30). Causality: Broadband decoupling (like WALTZ-16) collapses complex carbon-proton splitting into sharp singlets, concentrating signal intensity and simplifying assignment.

  • Scan Accumulation: Set the number of scans (ns) to 512 or 1024. Execute zg to initiate the pulse sequence and begin data collection[4].

  • Data Processing: Once acquisition is complete, execute efp to apply an exponential window function (improving S/N via line broadening) and perform the Fourier Transform. Execute apk to automatically correct the phase of the spectrum, ensuring absorptive peak shapes[4].

  • Referencing: Calibrate the chemical shift scale by setting the central peak of the CDCl3 triplet to exactly 77.16 ppm.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications.
  • 13-C NMR Protocol for beginners AV-400. University of Iowa.
  • From Human Labels to Literature: Semi-Supervised Learning of NMR Chemical Shifts at Scale. arXiv.
  • NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming.

Sources

Validation

Reactivity Comparison of 4-Bromo vs 5-Bromo Oxazoles: A Technical Guide for Late-Stage Functionalization

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry and natural product synthesis. When designing synthetic routes for complex oxazole-containing therapeutics, researchers frequently rely on halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry and natural product synthesis. When designing synthetic routes for complex oxazole-containing therapeutics, researchers frequently rely on halogenated intermediates to serve as handles for late-stage functionalization. Understanding the distinct reactivity profiles of 4-bromooxazoles and 5-bromooxazoles is critical for predicting regioselectivity in cross-coupling and metalation reactions.

This guide objectively compares the chemical behavior of these two isomers, providing mechanistic causality, comparative data, and validated experimental protocols.

Electronic Topology and Causality of Reactivity

The reactivity of the oxazole ring is governed by the competing electronic effects of its heteroatoms: the electron-donating oxygen (position 1) and the electron-withdrawing nitrogen (position 3).

Oxidative Addition Dynamics: In transition-metal-catalyzed cross-coupling, the rate of oxidative addition into the C–Br bond correlates with the electron density at that carbon. According to Handy's rules for predicting haloselectivity (1[1]), the C-5 position is significantly more electron-deficient than the C-4 position. Consequently, the C-5 C–Br bond is highly activated toward oxidative addition by electron-rich Pd(0) species, making 5-bromooxazoles highly reactive coupling partners. Conversely, the C-4 position is more electron-rich, rendering 4-bromooxazoles sluggish in standard Suzuki or Stille couplings.

Regioselectivity C2 C-2 Halide Fastest Oxidative Addition C5 C-5 Halide Intermediate Reactivity C2->C5 Decreasing Cross-Coupling Rate C4 C-4 Halide Slowest Reactivity C5->C4 Decreasing Cross-Coupling Rate

Fig 1: Relative rates of palladium oxidative addition across the halogenated oxazole scaffold.

The "Halogen Dance" Isomerization

A defining synthetic feature of 5-bromooxazoles is their ability to undergo a base-mediated "Halogen Dance" to form 4-bromooxazoles (2[2]).

Mechanistic Causality: When treated with a strong, non-nucleophilic base like LDA at -78 °C, the C-4 proton of a 5-bromooxazole is kinetically deprotonated. The resulting 4-lithio-5-bromooxazole is highly reactive and undergoes rapid intermolecular halogen transfer with unreacted starting material. This cascade funnels the system into the thermodynamically stable 5-lithio-4-bromooxazole (3[3]). The thermodynamic driving force is the superior stabilization of the carbanion at C-5 due to the strong inductive effect of the adjacent highly electronegative oxygen atom.

HalogenDance SM 5-Bromooxazole Deprot C-4 Deprotonation (LDA, -78°C) SM->Deprot Kinetic 4-Lithio-5-bromooxazole (Kinetic Intermediate) Deprot->Kinetic Transfer Intermolecular Halogen Transfer Kinetic->Transfer Thermo 5-Lithio-4-bromooxazole (Thermodynamic Sink) Transfer->Thermo Product 4-Bromooxazole (Aqueous Quench) Thermo->Product

Fig 2: Mechanistic pathway of the base-mediated Halogen Dance rearrangement in oxazoles.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the empirical performance of 4-bromo vs 5-bromo oxazoles across standard transformations.

Parameter4-Bromooxazole5-Bromooxazole
Oxidative Addition Rate (Pd) Slow (Requires electron-rich ligands like XPhos)Fast (Proceeds with standard PPh₃ ligands)
Typical Suzuki Coupling Yields Moderate (40–60%)High (75–95%)
Halogen-Metal Exchange Slower; prone to competitive ring-openingVery fast; forms stable 5-lithio species
C–H Acidity (Unsubstituted) Lowest (C-4)Moderate (C-5)
Primary Synthetic Utility Late-stage core modification via specialized catalystsReadily available, highly versatile coupling partner
Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can monitor reaction progress through observable physical or chemical changes.

Protocol A: Regioselective Suzuki-Miyaura Coupling of 5-Bromooxazole

This protocol exploits the high reactivity of the C-5 position, allowing for mild conditions that prevent oxazole ring fragmentation (4[4]).

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromooxazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add a degassed mixture of Toluene/EtOH (4:1, 0.2 M). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv). The biphasic system acts as a buffer, preventing base-catalyzed ring opening.

  • Reaction Execution: Heat the mixture to 80 °C under an argon atmosphere.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The consumption of the UV-active 5-bromooxazole and the appearance of a new, lower Rf spot indicates successful transmetalation and reductive elimination. The reaction typically reaches completion within 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Halogen Dance Isomerization (5-Bromo to 4-Bromooxazole)

This protocol utilizes thermodynamic driving forces to selectively migrate the bromine atom (2[2]).

  • Preparation: Dissolve 5-bromooxazole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Temperature Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is vital; localized warming above -60 °C will cause the lithiated oxazole to undergo irreversible ring fragmentation.

  • Base Addition: Add a freshly prepared solution of LDA (1.1 equiv) dropwise over 15 minutes.

  • Self-Validation Check: A color change to deep yellow/orange indicates the formation of the lithiated intermediate. If the solution turns dark brown or black, thermal degradation has occurred.

  • Equilibration: Stir the mixture at -78 °C for 45 minutes to allow the intermolecular halogen transfer to reach the thermodynamic sink (5-lithio-4-bromooxazole).

  • Quenching: Add saturated aqueous NH₄Cl (excess) rapidly at -78 °C, then allow the mixture to warm to room temperature.

  • Workup: Extract with Et₂O, dry over Na₂SO₄, and concentrate in vacuo to yield 4-bromooxazole.

References

1.[4] "Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles", Ignited Minds Journals. URL: 2.[3] "Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles", ResearchGate. URL: 3.[2] "First Halogen Dance Reaction on Oxazoles. Synthesis of 4,5-Disubstituted 2-Phenyloxazoles", Thieme E-Journals. URL: 4.[1] "Haloselectivity of Heterocycles", Baran Lab. URL:

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4-Bromo-2-tert-butyl-1,3-oxazole

Abstract The purity of pharmaceutical intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) quality, safety, and efficacy.[1][2] 4-Bromo-2-tert-butyl-1,3-oxazole is a key heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of pharmaceutical intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) quality, safety, and efficacy.[1][2] 4-Bromo-2-tert-butyl-1,3-oxazole is a key heterocyclic building block whose impurity profile must be rigorously controlled. This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for its purity determination. We will compare a robust, conventional C18-based method with an alternative approach utilizing a Pentafluorophenyl (PFP) stationary phase, which offers unique selectivity for halogenated compounds.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, grounded in established chromatographic principles and regulatory expectations.[5][6]

The Strategic Imperative of Intermediate Purity Analysis

In pharmaceutical manufacturing, quality is built into the process, not tested into the final product. The analytical methods used to assess intermediates are therefore not merely quality control checks but strategic tools that influence process optimization, scalability, and regulatory success.[1] An inadequate method may fail to detect critical impurities that could carry over into the API, leading to costly rework or regulatory delays.[1]

The target analyte, 4-Bromo-2-tert-butyl-1,3-oxazole, possesses several structural features that inform the HPLC method development strategy:

  • A heterocyclic oxazole core: The nitrogen atom can exhibit basic properties, potentially leading to peak tailing on silica-based columns if not properly addressed.

  • A tert-butyl group: This bulky, hydrophobic group strongly influences retention in reversed-phase chromatography.

  • A bromine atom: This halogen substituent introduces unique electronic properties that can be exploited for alternative selectivity.[3]

This guide will develop and compare two methods designed to provide a comprehensive and reliable assessment of this molecule's purity.

Methodological Comparison: C18 vs. PFP Stationary Phases

The foundation of any chromatographic separation lies in the differential partitioning of analytes between the mobile and stationary phases.[5] The choice of stationary phase is therefore the most critical parameter for controlling selectivity.

Method A: The Industry Standard - C18 (Octadecylsilane)

The C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[7] The non-polar C18 alkyl chains interact with the hydrophobic regions of the analyte, such as the tert-butyl group on our target molecule. It is a robust, well-understood, and highly versatile stationary phase, making it the logical starting point for method development.

Method B: An Alternative Selectivity Approach - PFP (Pentafluorophenyl)

PFP phases provide a unique and complementary separation mechanism to traditional alkyl phases.[3][4] The fluorinated phenyl ring offers multiple modes of interaction, including:

  • Hydrophobic interactions.

  • π-π interactions with aromatic or heterocyclic rings.

  • Dipole-dipole interactions.

  • Charge-transfer interactions.

These additional interaction mechanisms can be particularly effective for separating halogenated compounds and isomers that may co-elute on a C18 column.[3]

Experimental Design and Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability tests as mandated by pharmacopeial guidelines like USP General Chapter <621> to ensure the system is performing correctly before any sample analysis.[5][8]

Instrumentation and General Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD) or UV detector.

  • Chemicals: HPLC-grade acetonitrile (ACN) and water; Trifluoroacetic acid (TFA) or formic acid.

  • Reference Standard: A well-characterized batch of 4-Bromo-2-tert-butyl-1,3-oxazole with purity ≥99.5%.

  • Sample: The test batch of 4-Bromo-2-tert-butyl-1,3-oxazole.

Detailed Protocol: Method A (C18 Column)

Rationale: This method is designed for robust, hydrophobicity-based separation. A gradient elution is chosen to ensure elution of any late-eluting, more hydrophobic impurities while maintaining a reasonable run time. 0.1% TFA is used to acidify the mobile phase, which protonates the oxazole nitrogen and masks active silanol sites on the column, thereby improving peak shape.[7]

Step-by-Step Protocol:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in a 50:50 mixture of ACN and water. Dilute to a working concentration of approximately 0.2 mg/mL with the same diluent.

Detailed Protocol: Method B (PFP Column)

Rationale: This method leverages the alternative selectivity of the PFP phase. The starting percentage of organic is slightly lower, and the gradient is slightly shallower to explore potential changes in elution order and improve resolution of closely related impurities, particularly any positional isomers or halogenated byproducts.

Step-by-Step Protocol:

  • Column: PFP, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 35
    18.0 90
    22.0 90
    22.1 35

    | 27.0 | 35 |

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in a 50:50 mixture of ACN and water. Dilute to a working concentration of approximately 0.2 mg/mL with the same diluent.

Visualization of Analytical Workflow

A structured approach to method development and validation is essential for ensuring robust and reliable analytical procedures. The workflow below illustrates the key stages, from initial planning to final validation, in accordance with ICH guidelines.[9][10]

MethodSelection start Start: Analyze sample with Method A (C18) check_res Is resolution (Rs) of critical pairs > 2.0? start->check_res check_peak Is peak shape acceptable? (Tailing Factor < 1.5) check_res->check_peak Yes use_pfp Final Method: Implement Method B (PFP) for alternative selectivity check_res->use_pfp No use_c18 Final Method: Method A (C18) is suitable check_peak->use_c18 Yes check_peak->use_pfp No

Sources

Comparative

Comparative Spectroscopic Guide: IR Characterization of 4-Bromo-2-tert-butyl-1,3-oxazole

For researchers and drug development professionals, verifying the structural integrity of heterocyclic building blocks is a critical first step in any synthetic pipeline. 4-Bromo-2-tert-butyl-1,3-oxazole is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, verifying the structural integrity of heterocyclic building blocks is a critical first step in any synthetic pipeline. 4-Bromo-2-tert-butyl-1,3-oxazole is a highly versatile intermediate; its tert-butyl group directs downstream functionalization via steric hindrance, while the C4-bromine serves as a prime handle for cross-coupling reactions.

This guide objectively compares the infrared (IR) spectroscopic profile of 4-Bromo-2-tert-butyl-1,3-oxazole against standard unsubstituted oxazole and common oxadiazole derivatives. By understanding the causality behind these vibrational shifts, scientists can confidently validate their reagents and detect trace impurities before initiating complex syntheses.

Structural Dynamics & Spectroscopic Theory

When subjected to infrared radiation, organic molecules undergo specific vibrational transitions dictated by their functional groups[1]. The unique spectral signature of 4-Bromo-2-tert-butyl-1,3-oxazole is governed by a "push-pull" electronic environment across the 1,3-oxazole core:

  • The Inductive (-I) Effect of Bromine: The heavy, electronegative bromine atom at the C4 position pulls electron density away from the ring. This slightly weakens the adjacent C=N and C=C bonds, shifting their stretching frequencies to lower wavenumbers compared to an unsubstituted oxazole[2].

  • The Steric and (+I) Effect of the tert-Butyl Group: The bulky tert-butyl group at C2 provides a positive inductive effect, stabilizing the electron-deficient ring. More importantly for IR analysis, it introduces highly diagnostic aliphatic C–H stretching and bending modes that dominate specific regions of the spectrum[1].

In contrast, oxadiazole derivatives (which contain an additional skeletal nitrogen) exhibit a more electron-deficient core, leading to subtle shifts in the C–O–C stretching region and a distinct lack of aliphatic markers unless specifically substituted[3].

Comparative Spectral Analysis

The table below summarizes the quantitative IR data, comparing 4-Bromo-2-tert-butyl-1,3-oxazole with two alternative heterocycles: unsubstituted oxazole and a standard oxadiazole derivative (2,5-Diphenyl-1,3-oxadiazole).

Vibrational Mode4-Bromo-2-tert-butyl-1,3-oxazoleUnsubstituted Oxazole2,5-Diphenyl-1,3-oxadiazoleDiagnostic Significance
C=N Stretch 1615 – 1630 cm⁻¹~1650 cm⁻¹1600 – 1650 cm⁻¹Confirms heterocyclic ring integrity. Shifted lower in the brominated product due to the halogen's (-I) effect[2].
C–O–C Stretch 1080 – 1150 cm⁻¹1050 – 1100 cm⁻¹1000 – 1300 cm⁻¹Validates the ether-like linkage in the oxazole/oxadiazole core[3].
Alkyl C–H Stretch 2860 – 2970 cm⁻¹AbsentAbsentUniquely identifies the tert-butyl substitution at C2[1].
Alkyl C–H Bend 1365 & 1390 cm⁻¹ (Doublet)AbsentAbsentThis symmetric "umbrella" doublet is the definitive marker for a tert-butyl group[1].
C–Br Stretch 550 – 620 cm⁻¹AbsentAbsentConfirms halogenation at the C4 position. Appears deep in the fingerprint region.
Aromatic C–H Stretch ~3120 cm⁻¹ (C5–H only)3100 – 3150 cm⁻¹3050 – 3100 cm⁻¹Reduced intensity in the brominated product due to tri-substitution of the ring.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be a self-validating system. We recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad O–H stretch near 3300 cm⁻¹ that can obscure critical high-frequency data[1].

Step-by-Step Methodology:

  • System Calibration (Internal Control):

    • Action: Run a standard polystyrene calibration film before sample analysis.

    • Causality: Verifying the exact position of polystyrene's known peaks (e.g., 1601 cm⁻¹) ensures the wavenumber axis is perfectly calibrated. This guarantees that the subtle C=N shift caused by the bromine atom is a real chemical phenomenon, not an instrument artifact.

  • Background Subtraction:

    • Action: Clean the diamond ATR crystal with isopropanol and acquire a background scan in ambient air.

    • Causality: Subtracting atmospheric CO₂ and water vapor prevents environmental interference from masking the critical C–O–C stretching region (1000–1300 cm⁻¹).

  • Sample Application & Evanescent Contact:

    • Action: Place 2–5 mg of 4-Bromo-2-tert-butyl-1,3-oxazole directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: ATR relies on an evanescent wave that penetrates only a few microns into the sample. Poor physical contact leads to artificially weak signals, particularly for high-wavenumber modes like the tert-butyl C–H stretches.

  • Spectral Acquisition:

    • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging at least 32 scans.

    • Causality: Averaging multiple scans increases the signal-to-noise ratio, which is absolutely vital for resolving the weak C–Br stretching mode (550–620 cm⁻¹) from baseline noise.

  • Data Processing (ATR Normalization):

    • Action: Apply baseline correction and an ATR correction algorithm via the spectrometer software.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), ATR spectra naturally exaggerate low-frequency peaks. ATR correction normalizes these intensities to match standard transmission spectra, allowing for accurate comparison against reference libraries.

Workflow Visualization

Workflow N1 1. System Calibration (Polystyrene Standard Validation) N2 2. Background Scan (Atmospheric H₂O/CO₂ Subtraction) N1->N2 N3 3. Sample Application (4-Bromo-2-tert-butyl-1,3-oxazole) N2->N3 N4 4. ATR Pressure Application (Optimize Evanescent Wave Contact) N3->N4 N5 5. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N4->N5 N6 6. Data Processing (ATR & Baseline Correction) N5->N6

Step-by-step ATR-FTIR workflow for analyzing halogenated oxazole derivatives.

References

  • PubChemLite - 4-bromo-2-tert-butyl-1,3-oxazole (C7H10BrNO). University of Luxembourg / PubChem. Available at:[Link]

  • Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. American Institute of Physics (AIP). Available at:[Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at:[Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. LibreTexts. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: Crystal Structure Analysis of 4-Bromo-2-tert-butyl-1,3-oxazole Complexes

Introduction: The Structural Conundrum In modern drug discovery and materials science, the 1,3-oxazole ring serves as a privileged, planar aromatic scaffold. However, functionalizing this heterocycle with a bulky tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Conundrum

In modern drug discovery and materials science, the 1,3-oxazole ring serves as a privileged, planar aromatic scaffold. However, functionalizing this heterocycle with a bulky tert-butyl group at the C2 position and a bromine atom at the C4 position creates a highly complex supramolecular environment.

As an Application Scientist, I frequently encounter researchers struggling to elucidate the solid-state structures of these specific complexes. The difficulty arises from competing intermolecular forces: the massive steric hindrance of the tert-butyl group disrupts traditional


 stacking[1][2], while the highly polarizable bromine atom aggressively seeks to form halogen bonds[3].

This guide objectively compares the leading analytical platforms for resolving the crystal structures of 4-Bromo-2-tert-butyl-1,3-oxazole complexes, providing actionable experimental protocols and mechanistic insights to ensure rigorous structural validation.

Analytical Platform Comparison

To accurately map the 3D architecture of these complexes, researchers must choose between direct diffraction, spectroscopic, and computational methods.

A. Single-Crystal X-ray Diffraction (SC-XRD)

The Gold Standard. SC-XRD provides absolute spatial coordinates. For oxazole complexes, it definitively maps the planarity of the ring, typically revealing C-N bond lengths of 1.30–1.32 Å and C-O bond lengths of 1.34–1.36 Å[4]. More importantly, it directly measures the halogen bond lengths (e.g., Br···N interactions) and the torsional offset caused by the tert-butyl group.

  • Limitation: Requires a high-quality, untwinned single crystal (

    
    ), which is notoriously difficult to grow for highly soluble tert-butyl derivatives.
    
B. Solid-State NMR (ssNMR) Spectroscopy

The Polymorph Profiler. When complexes precipitate as microcrystalline powders rather than single crystals,


C and 

N Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR is the superior alternative.
  • Advantage over SC-XRD: ssNMR excels at detecting dynamic rotational disorder. The tert-butyl group often undergoes rapid rotation in the solid state, which blurs electron density maps in SC-XRD but presents as distinct, averaged chemical shifts in ssNMR.

C. Computational Crystal Structure Prediction (CSP) & Hirshfeld Analysis

The Interaction Quantifier. Experimental data alone does not explain why a crystal packs the way it does. By feeding SC-XRD .CIF files into software like CrystalExplorer, researchers can generate Hirshfeld surfaces. This computational method maps the Molecular Electrostatic Potential (MEP) and quantifies intermolecular contacts.

  • Advantage: It mathematically proves that the oxazole nitrogen (which possesses the most negative MEP) acts as the primary halogen bond acceptor[3], while revealing that H···H van der Waals contacts dominate the crystal packing due to the steric bulk of the tert-butyl group[5].

Quantitative Performance Data
Analytical PlatformSpatial ResolutionSample RequirementPrimary Data OutputPerformance on tert-Butyl Sterics
SC-XRD (e.g., Bruker D8)

Å
Single crystal (

)
3D atomic coordinates, bond lengthsExcellent; definitively maps steric offset and Br···N bonds.
ssNMR (e.g., Bruker Avance) Bulk averagePowder (10–50 mg)Chemical shifts, dynamic rotationSuperior for detecting tert-butyl rotational disorder.
Computational (Hirshfeld) N/A (In silico).CIF file inputInteraction energies, 2D fingerprint plotsQuantifies H···H (often

) and Br···N contact percentages.

Mechanistic Insights: Causality in Crystal Packing

To successfully analyze these structures, you must understand the causality behind their assembly:

  • Steric Offset: The tert-butyl group at C2 acts as a physical barrier. It prevents the planar oxazole rings from achieving tight, face-to-face

    
     stacking. Consequently, the molecules are forced into an offset geometry, relying heavily on weak van der Waals forces and C-H···O interactions for stability[1][2].
    
  • Halogen Bonding Directionality: Bromine is highly polarizable, featuring an electrophilic "

    
    -hole." Because the oxazole nitrogen is the strongest nucleophilic site on the molecule, the supramolecular landscape is almost entirely dictated by Br···N halogen bonds, which can exhibit bond-shortening values of up to 18% compared to standard van der Waals radii[3].
    

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems.

Protocol 1: Thermodynamically Controlled Crystallization

Rapid evaporation of tert-butyl oxazoles yields amorphous oils due to their high solubility and steric bulk. Vapor diffusion is mandatory.

  • Dissolution: Dissolve 10 mg of the 4-Bromo-2-tert-butyl-1,3-oxazole complex in 0.5 mL of a good solvent (e.g., dichloromethane) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., pentane). Seal the outer vial tightly.

  • Incubation: Allow vapor diffusion to occur at 4 °C for 7–14 days.

  • Validation Step (Microscopy): Examine the resulting solids under a polarized light microscope. True single crystals will exhibit uniform birefringence (sharp extinction) when rotated 90 degrees. If the solid remains continuously bright or dark, it is amorphous or twinned, invalidating it for SC-XRD. You must restart with a slower diffusing anti-solvent.

Protocol 2: SC-XRD Data Collection & Triage
  • Mounting: Coat the validated crystal in paratone oil and mount it on a MiTeGen loop. Flash-cool to 100 K using a liquid nitrogen cryostream to freeze the thermal rotation of the tert-butyl group.

  • Matrix Scan: Perform a rapid 5-minute X-ray matrix scan to determine the preliminary unit cell dimensions.

  • Validation Step (Volume Check): Calculate the expected unit cell volume (

    
    ). If the observed volume deviates by 
    
    
    
    from the theoretical value, the crystal is likely a solvate, a polymorph, or unreacted starting material. Abort the 12-hour data collection immediately to save instrument time.
  • Full Acquisition: If validated, proceed with full hemisphere data collection using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.

Analytical Workflow Visualization

G N1 4-Bromo-2-tert-butyl-1,3-oxazole Complex N2 Crystallization Screening (Vapor Diffusion, Slow Evaporation) N1->N2 N3 Crystal Quality Assessment (Polarized Light Microscopy) N2->N3 N4 Single-Crystal X-ray Diffraction (SC-XRD) (Primary Method) N3->N4 Suitable Crystal N5 Solid-State NMR (ssNMR) (For Microcrystalline Powders) N3->N5 Poor/Twinned Crystal N6 Computational Analysis (Hirshfeld Surface & DFT) N4->N6 N5->N6 N7 Final 3D Structural Model (Halogen Bonding & Steric Packing) N6->N7

Figure 1: Analytical workflow for the structural elucidation of sterically hindered oxazole complexes.

References

1.[4] Title: 4-(Oxazol-2-yl)-benzyl alcohol - Smolecule Source: smolecule.com URL:

2.[3] Title: Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) Source: rsc.org URL:

3.[1] Title: Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate Source: nih.gov URL:

4.[2] Title: Organic Semiconductors and Conductors with tert-Butyl Substituents - MDPI Source: mdpi.com URL:

5.[5] Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry Source: vensel.org URL:

Sources

Comparative

Validating Regioisomer Purity in Substituted Oxazoles: A Comparative Guide to qNMR and Advanced LC-MS/MS

Substituted oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of blockbuster drugs and novel kinase inhibitors. However, their synthesis—whether through Robinson-Gabriel cyclodehydra...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of blockbuster drugs and novel kinase inhibitors. However, their synthesis—whether through Robinson-Gabriel cyclodehydration, van Leusen reactions, or cycloadditions—frequently yields complex mixtures of regioisomers (e.g., 2,4-disubstituted versus 2,5-disubstituted oxazoles).

Because regioisomers possess identical molecular weights and nearly indistinguishable lipophilicities, validating their purity is a notorious analytical bottleneck. This guide objectively compares the two gold-standard methodologies for resolving and quantifying oxazole regioisomers: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) utilizing Pentafluorophenyl (PFP) stationary phases .

The Mechanistic Challenge of Oxazole Regioisomers

The fundamental difficulty in analyzing oxazole regioisomers lies in their physical chemistry. Standard C18 reversed-phase chromatography relies almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of oxazoles share the same surface area and logP, they frequently co-elute on C18 columns[1].

Similarly, standard 1D


H NMR is often structurally ambiguous. The core nitrogen and oxygen atoms of the oxazole ring do not bear protons, making it difficult to trace connectivity and definitively assign substitution patterns without advanced 2D heteronuclear techniques[2]. To overcome this, modern analytical workflows must employ orthogonal screening methods.

Workflow A Crude Oxazole Synthesis (Regioisomer Mixture) B Orthogonal Analytical Screening A->B Sample Prep C Structural Elucidation (1D/2D NMR & 15N HMBC) B->C >5 mg available D Chromatographic Resolution (HPLC-UV/MS with PFP Column) B->D High-Throughput E Absolute Purity (qNMR) Internal Standard Calibration C->E T1 Relaxation Check F Relative Purity (% Area) Isomer Baseline Separation D->F System Suitability Test G Validated Regioisomer Batch Release E->G Orthogonal Agreement F->G Orthogonal Agreement

Figure 1: Orthogonal analytical workflow for resolving and validating oxazole regioisomers.

Method A: Quantitative & 2D NMR (The Structural Gold Standard)

To definitively prove which regioisomer is present, scientists must rely on heteronuclear correlations. 2D


H-

N HMBC or

C-

N spin-spin coupling constants are diagnostic. For example, the

coupling in oxazoles is typically large (13–15 Hz), providing a definitive signature that distinguishes regioisomers[3]. Once the structure is elucidated, 4 is utilized to determine absolute purity without the need for an analyte-specific reference standard[4].
Protocol 1: Self-Validating Absolute Purity Determination via qNMR

Causality Note: Accurate qNMR integration requires that all nuclei fully relax between pulses. Incomplete relaxation skews the quantitative ratio, leading to false purity values. Therefore, this protocol incorporates a self-validating


 check.
  • Sample Preparation: Dissolve ~10 mg of the oxazole analyte and an accurately weighed internal standard (IS) (e.g., 1,3,5-trimethoxybenzene, TraceCERT®) in 600 µL of DMSO-

    
    . Ensure the IS peaks do not overlap with the oxazole aromatic signals (7.0–8.5 ppm).
    
  • Self-Validation (

    
     Relaxation Check):  Run an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton in both the analyte and the IS.
  • Parameter Optimization: The system is only validated for quantitative acquisition if the relaxation delay (

    
    ) is set to 
    
    
    
    (typically >30 seconds). This ensures >99.3% magnetization recovery.
  • Acquisition & Integration: Acquire 1D

    
    H spectra with high signal-to-noise (S/N > 250). Calculate absolute purity using the gravimetric mass, molecular weight, and integral ratios of the IS and analyte.
    

Method B: HPLC-UV/MS with PFP Stationary Phases (The High-Throughput Standard)

While qNMR is definitive, it is low-throughput. For batch-to-batch regioisomer purity validation, HPLC is required.

The Causality of Column Selection: Why use a Pentafluorophenyl (PFP) phase over standard C18? The highly electronegative fluorine atoms on the PFP phase draw electron density away from the phenyl ring, creating a partial positive charge (


-acid). This enables strong 

interactions
with the electron-rich oxazole ring (

-base)[5]. Furthermore, the rigid, planar structure of the PFP ligand provides shape selectivity , distinguishing between the subtle steric differences of 2,4- and 2,5-disubstituted oxazoles that a flexible C18 alkyl chain cannot resolve[1]. Recent literature demonstrates that PFP columns can baseline-separate regioisomers that completely co-elute on C18 phases[6].
Protocol 2: Self-Validating High-Throughput Regioisomer Resolution via HPLC-PFP

Causality Note: Because


 interactions are highly sensitive to thermodynamics and mobile phase dipole moments, gradient and temperature controls are strictly enforced.
  • Column & Mobile Phase: Equip a core-shell PFP column (e.g., 2.6 µm, 100 Å, 150 x 4.6 mm). Use a mobile phase of Water (A) and Methanol (B), both containing 0.1% Formic Acid. Note: Methanol is preferred over Acetonitrile to enhance dipole-dipole interactions with the PFP phase.

  • Self-Validation (System Suitability Test - SST): Inject a known reference mixture of the 2,4- and 2,5-regioisomers. The assay validates its own resolving power: the system is only cleared for sample analysis if the critical pair resolution (

    
    ) is 
    
    
    
    . If
    
    
    , the protocol dictates lowering the column temperature (e.g., from 40°C to 25°C) to increase the residence time of
    
    
    interactions.
  • Gradient Elution: Execute a shallow gradient (e.g., 5% to 40% B over 15 minutes) to maximize the interaction time between the oxazole

    
    -system and the stationary phase.
    
  • Quantification: Integrate the UV peaks (typically at 254 nm for conjugated oxazoles) to determine relative regioisomer purity (% Area).

Objective Data Comparison

To guide your analytical strategy, the following tables summarize the quantitative performance and stationary phase capabilities of these methodologies.

Table 1: Performance Metrics (qNMR vs. HPLC-PFP)
MetricQuantitative NMR (qNMR)HPLC-UV/MS (PFP Phase)
Primary Mechanism Nuclear spin resonance &

relaxation

, dipole-dipole, and shape selectivity
Structural Elucidation Definitive (via 2D heteronuclear coupling)Inferential (requires MS/MS fragmentation)
Throughput Low (10–30 mins per sample)High (5–15 mins per sample)
Reference Standard Not required for analyte (uses internal calibrant)Required for absolute quantification
Limit of Detection (LOD) ~1–5 µg~1–10 ng (with MS/MS)
Table 2: Stationary Phase Comparison for Regioisomer Resolution
FeatureStandard C18Pentafluorophenyl (PFP)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic,

, Dipole-Dipole
Shape Selectivity Low (Flexible alkyl chain)High (Rigid planar ring)
Oxazole Regioisomer Resolution Poor (Frequent co-elution)Excellent (Baseline separation

)
Aqueous Compatibility Prone to phase collapse100% aqueous compatible

Conclusion & Recommendations

For laboratories synthesizing novel substituted oxazoles, a hybrid approach is mandatory. qNMR should be utilized during the initial structural elucidation phase to definitively assign the regioisomer using


N/

C coupling, and to establish the absolute purity of the primary reference standard. Once the standard is characterized, HPLC utilizing a PFP stationary phase should be deployed for high-throughput, routine batch-release testing, leveraging its superior

and shape selectivity to ensure no minor regioisomeric impurities slip through undetected.

References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
  • Source: iastate.
  • Source: PMC / nih.
  • Source: hplc.
  • Source: PubMed / nih.
  • Source: LCGC International / chromatographyonline.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-tert-butyl-1,3-oxazole proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The disposal of heterocyclic halides, such as 4-Bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The disposal of heterocyclic halides, such as 4-Bromo-2-tert-butyl-1,3-oxazole , requires a rigorous, mechanistically sound approach. Improper handling of brominated organics can lead to severe environmental contamination and the synthesis of highly toxic byproducts during uncontrolled degradation.

This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and terminal disposal of 4-Bromo-2-tert-butyl-1,3-oxazole, designed specifically for researchers and drug development professionals.

Chemical Identity & Hazard Profiling

Before executing any disposal protocol, it is imperative to understand the physicochemical properties of the target molecule. 4-Bromo-2-tert-butyl-1,3-oxazole is a halogenated heteroaromatic compound. The presence of the bromine atom fundamentally alters its disposal pathway compared to standard organic solvents[1].

Table 1: Quantitative Data and Hazard Profile

PropertyValueOperational Implication
Chemical Name 4-Bromo-2-tert-butyl-1,3-oxazoleTarget compound for disposal.
CAS Number 2866323-85-3Essential for EHS and waste manifest tracking[1].
Molecular Formula C₇H₁₀BrNOContains Nitrogen and Bromine; requires specialized scrubbing during incineration.
Molecular Weight 204.06 g/mol High density relative to non-halogenated solvents[1].
Waste Classification Halogenated Organic WasteStrictly prohibit mixing with non-halogenated waste streams[2].
Combustion Byproducts HBr, NOx, PBDDs, PBDFsMandates high-temperature incineration (>1100°C) with caustic scrubbing[3][4].

The Mechanistic Causality of Halogenated Waste Disposal

The core directive in managing 4-Bromo-2-tert-butyl-1,3-oxazole is preventing the formation of Polybrominated Dibenzodioxins (PBDDs) and Polybrominated Dibenzofurans (PBDFs) [3].

When brominated organics are co-processed with standard organic waste or incinerated at suboptimal temperatures, the carbon-bromine bonds cleave, but the thermodynamic environment allows the bromine radicals to recombine with aromatic rings. This generates PBDDs and PBDFs—persistent organic pollutants that are orders of magnitude more toxic than the parent compound[3]. Therefore, this compound must be strictly segregated and subjected to high-temperature incineration where the activation energy is sufficient to completely atomize the molecule, followed by immediate caustic scrubbing to neutralize the resulting hydrogen bromide (HBr) gas[4][5].

Disposal Workflow & Logical Routing

The following diagram illustrates the self-validating decision matrix for routing 4-Bromo-2-tert-butyl-1,3-oxazole waste.

G Start 4-Bromo-2-tert-butyl-1,3-oxazole Waste Generated Segregate Segregate strictly as Halogenated Organic Waste Start->Segregate CheckMix Is it mixed with Non-Halogenated Solvents? Segregate->CheckMix Error CRITICAL ERROR Risk of Dioxin/Furan Formation CheckMix->Error Yes Store Store in Sealed, Labeled Container (Cool, Dry, Ventilated SAA) CheckMix->Store No Incinerate High-Temp Incineration (>1100°C) with Caustic Exhaust Scrubbing Store->Incinerate EHS Transfer

Caption: Decision workflow for the segregation and disposal of brominated oxazole waste.

Step-by-Step Operational Protocols

To maintain scientific integrity and safety, all personnel must adhere to the following self-validating protocols.

Protocol A: Routine Laboratory Waste Segregation and Storage

Causality: Proper segregation prevents exothermic cross-reactions and ensures the waste matrix meets the strict fuel-to-halogen ratios required by commercial incinerators[2][4].

  • Waste Characterization: Identify the waste stream strictly as "Halogenated Organic Waste." Never combine it with acetone, ethanol, or other non-halogenated solvents[2].

  • Container Selection: Utilize chemically resistant, tightly sealed containers (e.g., high-density polyethylene (HDPE) or PTFE-lined amber glass). Reasoning: Amber glass prevents UV-induced photolytic degradation of the carbon-bromine bond[2].

  • Volume Management: Fill the container to a maximum of 80-90% capacity. Reasoning: Leaving 10-20% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing pressure-induced container rupture[6].

  • Labeling: Affix a compliant hazardous waste label detailing the exact chemical name ("4-Bromo-2-tert-butyl-1,3-oxazole"), its primary hazards (Irritant, Environmental Toxicity), and the accumulation start date[5].

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the area is well-ventilated and isolated from strong oxidizers[2][5].

  • Validation Checkpoint: Verify that the waste label matches the primary container contents and that the headspace is visually confirmed before sealing.

Protocol B: Emergency Spill Containment and Cleanup

Causality: Rapid containment using inert materials prevents the compound from entering aqueous drainage systems, where it acts as a recalcitrant environmental pollutant[2][6].

  • Area Isolation: Immediately evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to keep vapor concentrations below permissible exposure limits[2].

  • PPE Donning: Equip heavy-duty nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat[2][6].

  • Containment & Absorption: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[6]. Reasoning: Do not use paper towels or combustible organic absorbents. Mixing a brominated compound with a combustible matrix outside of controlled incineration parameters increases the risk of generating toxic smoke during subsequent handling.

  • Collection: Use a non-sparking spatula to carefully transfer the absorbed mixture into a dedicated, sealable solid hazardous waste container[6].

  • Decontamination: Wash the spill site with a mild detergent solution. Collect the aqueous wash and dispose of it as secondary halogenated aqueous waste[2][5].

  • Validation Checkpoint: Inspect the spill area with a UV lamp (if applicable to the specific formulation) or visually confirm the absence of residual sheen before removing PPE.

Protocol C: Institutional Handoff and Thermal Destruction

Causality: Terminal destruction requires extreme thermal energy to permanently break the stable oxazole ring and prevent the synthesis of POPs (Persistent Organic Pollutants)[3].

  • EHS Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste from the SAA to the central accumulation facility[6].

  • Verification of Destruction Method: Ensure the waste manifest specifies High-Temperature Incineration . The receiving facility must utilize a rotary kiln or liquid injection incinerator[4].

  • Combustion Parameters: The facility must operate the secondary combustion chamber at a minimum temperature of 1100°C with a gas residence time of no less than two seconds. Reasoning: These precise thermodynamic conditions are required to achieve >99.99% destruction efficiency of the brominated oxazole[4].

  • Exhaust Scrubbing: Confirm the facility employs active caustic scrubbing (e.g., sodium hydroxide spray). Reasoning: The combustion of 4-Bromo-2-tert-butyl-1,3-oxazole yields HBr and NOx. The scrubber neutralizes these into harmless salts (e.g., NaBr, NaNO3) before atmospheric release[4][5].

  • Validation Checkpoint: Retain the EHS-signed waste manifest as proof of compliant cradle-to-grave chemical management.

References

  • Stockholm Convention (POPs). "POPRC-6/2: Work programmes on new persistent organic pollutants". Available at: [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1". Available at: [Link]

Sources

Handling

Mastering the Safe Handling of 4-Bromo-2-tert-butyl-1,3-oxazole: A Guide for Laboratory Professionals

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for the Safe Use of 4-Bromo-2-tert-butyl-1,3-oxazole in Research and Development. The oxazole moiety is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for the Safe Use of 4-Bromo-2-tert-butyl-1,3-oxazole in Research and Development.

The oxazole moiety is a cornerstone in medicinal chemistry, valued for its presence in a wide array of biologically active compounds.[1] As research and drug development professionals, the synthesis and manipulation of novel oxazole derivatives, such as 4-Bromo-2-tert-butyl-1,3-oxazole, are routine. However, the introduction of a halogen atom, like bromine, necessitates a robust understanding of the compound's potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Bromo-2-tert-butyl-1,3-oxazole, ensuring the well-being of laboratory personnel and environmental protection.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a bromo group and an oxazole ring, 4-Bromo-2-tert-butyl-1,3-oxazole is anticipated to be an irritant to the skin, eyes, and respiratory system.[3][4] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Core PPE Requirements
PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1 certified chemical splash goggles or a full-face shield.Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[3]
Hand Protection Nitrile or neoprene gloves with a minimum thickness of 0.11 mm.[2]Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended as they offer poor protection against many organic solvents and chemicals.[5]
Body Protection A buttoned, knee-length laboratory coat made of a flame-resistant material.[6]Protects the skin and personal clothing from contamination.
Respiratory Protection All handling of 4-Bromo-2-tert-butyl-1,3-oxazole should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[7]Halogenated organic compounds can have significant vapor pressures and their inhalation may lead to respiratory irritation.[3]

dot

Caption: Workflow for Personal Protective Equipment (PPE) utilization.

II. Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize the risk of exposure and accidents.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents within the hood to avoid reaching in and out.

  • Weighing and Transfer : If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. For liquid transfers, use a calibrated pipette with a fresh tip. All transfers should be performed over a secondary containment tray to catch any spills.

  • Reaction Setup : When setting up a reaction, ensure all glassware is properly clamped and secure. If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.

  • Post-Reaction Workup : Quenching and extraction procedures should be performed in the fume hood. Be mindful of potential pressure build-up when mixing immiscible liquids in a separatory funnel.

  • Housekeeping : Clean any spills immediately with an appropriate absorbent material.[7] All contaminated materials should be disposed of as hazardous waste.

Storage Requirements

Store 4-Bromo-2-tert-butyl-1,3-oxazole in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] A storage temperature of -20°C is recommended for long-term stability.[9]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Small Spill For small spills within a chemical fume hood, use an inert absorbent material to contain and collect the spill. Place the contaminated material in a sealed container for hazardous waste disposal.[7]
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

IV. Disposal Plan

The disposal of 4-Bromo-2-tert-butyl-1,3-oxazole and any contaminated materials must be handled in accordance with all local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.[10]

Waste Segregation and Disposal Workflow

dot

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal SolidWaste Solid Waste (Contaminated consumables) HalogenatedWaste Designated Halogenated Organic Waste Container SolidWaste->HalogenatedWaste LiquidWaste Liquid Waste (Unused reagent, reaction mixtures) LiquidWaste->HalogenatedWaste PPEWaste Contaminated PPE (Gloves, etc.) PPEWaste->HalogenatedWaste LabelWaste Label Container Clearly 'Hazardous Waste' HalogenatedWaste->LabelWaste StoreSecurely Store in Satellite Accumulation Area LabelWaste->StoreSecurely EHS_Pickup Arrange for EHS Pickup StoreSecurely->EHS_Pickup

Caption: Disposal workflow for 4-Bromo-2-tert-butyl-1,3-oxazole.

  • Waste Identification : All waste containing 4-Bromo-2-tert-butyl-1,3-oxazole must be classified as "Halogenated Organic Waste."

  • Containerization : Use a dedicated, properly labeled, and leak-proof container for all waste streams. Do not mix with non-halogenated organic waste.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Disposal : The final disposal of the hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Bromo-2-tert-butyl-1,3-oxazole, fostering a culture of safety and responsibility in the laboratory.

V. References

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • MSDS of tert-butyl 4-bromo-1H-indazole-1-carboxylate. (2026, March 4). Capot Chemical. Retrieved from [Link]

  • 4-bromo-2-tert-butyl-N-methoxy-N-methyl-1,3-oxazole-5-carboxamide. (n.d.). Chemspace. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BioMed Central. Retrieved from [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024, October 1). ResearchGate. Retrieved from [Link]

Sources

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